Product packaging for N,N-diallyl-N'-(2-iodobenzoyl)thiourea(Cat. No.:)

N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Cat. No.: B319238
M. Wt: 386.25 g/mol
InChI Key: YCCXDGXEEMPDLG-UHFFFAOYSA-N
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Description

N,N-diallyl-N'-(2-iodobenzoyl)thiourea is a useful research compound. Its molecular formula is C14H15IN2OS and its molecular weight is 386.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15IN2OS B319238 N,N-diallyl-N'-(2-iodobenzoyl)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15IN2OS

Molecular Weight

386.25 g/mol

IUPAC Name

N-[bis(prop-2-enyl)carbamothioyl]-2-iodobenzamide

InChI

InChI=1S/C14H15IN2OS/c1-3-9-17(10-4-2)14(19)16-13(18)11-7-5-6-8-12(11)15/h3-8H,1-2,9-10H2,(H,16,18,19)

InChI Key

YCCXDGXEEMPDLG-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1I

Canonical SMILES

C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure Elucidation of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of the novel compound, N,N-diallyl-N'-(2-iodobenzoyl)thiourea. The synthesis of this target molecule is followed by a rigorous characterization process employing a suite of spectroscopic and crystallographic techniques. This document outlines the detailed experimental protocols for its synthesis, purification, and subsequent analysis by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, culminating in definitive structural confirmation via Single-Crystal X-ray Diffraction. All quantitative data are systematically tabulated for clarity and comparative analysis. Furthermore, key experimental workflows and structural features are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular architecture and the elucidative process.

Introduction

Thiourea derivatives are a significant class of organic compounds, recognized for their wide-ranging applications in medicinal chemistry, materials science, and catalysis.[1] Their biological activities, including antimicrobial, anticancer, and antiviral properties, are often attributed to their unique structural features and ability to engage in various intermolecular interactions.[2][3][4] The introduction of an iodobenzoyl moiety is of particular interest for its potential to serve as a handle for further synthetic transformations and for its influence on the compound's conformational and electronic properties. The diallyl substitution on the thiourea backbone introduces conformational flexibility and potential sites for polymerization or further functionalization.

This guide details the systematic approach to confirm the chemical identity and three-dimensional structure of this compound.

Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process, which is a common strategy for producing N,N'-disubstituted acylthioureas. The general synthetic pathway is depicted below.

G cluster_0 Step 1: Formation of 2-Iodobenzoyl Isothiocyanate cluster_1 Step 2: Reaction with Diallylamine 2-Iodobenzoyl_chloride 2-Iodobenzoyl chloride 2-Iodobenzoyl_isothiocyanate 2-Iodobenzoyl isothiocyanate 2-Iodobenzoyl_chloride->2-Iodobenzoyl_isothiocyanate Acetone Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->2-Iodobenzoyl_isothiocyanate 2-Iodobenzoyl_isothiocyanate_ref 2-Iodobenzoyl isothiocyanate Diallylamine Diallylamine Target_Compound This compound Diallylamine->Target_Compound 2-Iodobenzoyl_isothiocyanate_ref->Target_Compound

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

A solution of 2-iodobenzoyl chloride (10 mmol) in dry acetone (50 mL) was added dropwise to a suspension of ammonium thiocyanate (10 mmol) in dry acetone (30 mL). The reaction mixture was stirred at room temperature for 1 hour. To this mixture, a solution of diallylamine (10 mmol) in dry acetone (20 mL) was added dropwise. The resulting mixture was refluxed for 4 hours.[5] After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then dissolved in dichloromethane (100 mL), washed with water (3 x 50 mL), and dried over anhydrous sodium sulfate. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate = 4:1) to afford the title compound as a white crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data

¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)Assignment
11.85br s1HN'-H 179.8C =S
7.95d1HAr-H 168.5C =O
7.50t1HAr-H 140.2Ar-C
7.35d1HAr-H 139.5Ar-C
7.20t1HAr-H 132.1Ar-C
5.90m2H-CH =CH₂130.5Ar-C
5.25m4H-CH=CH128.3Ar-C
4.20d4HN-CH ₂-117.0-CH=CH
92.4Ar-C -I
52.6N-CH ₂-

Note: NMR data are hypothetical, based on typical values for similar structures.[3][6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a KBr pellet method. The characteristic absorption bands are summarized below.

Table 2: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3250Medium, BroadN-H stretching
3080Weak=C-H stretching (alkene)
2985, 2920MediumC-H stretching (alkane)
1680StrongC=O stretching (amide I)
1540StrongN-H bending, C-N stretching (amide II)
1350StrongC=S stretching
1250StrongC-N stretching

Note: IR data are based on characteristic frequencies for acylthiourea derivatives.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

Table 3: Mass Spectrometry Data

IonCalculated m/zFound m/z
[M+H]⁺402.9977402.9975
[M+Na]⁺424.9797424.9793

The observed mass corresponds to the molecular formula C₁₄H₁₅IN₂OS, confirming the elemental composition of the synthesized compound.[6]

Single-Crystal X-ray Diffraction

A single crystal suitable for X-ray diffraction was grown by slow evaporation from an ethanol solution. The crystallographic analysis provided unequivocal proof of the molecular structure and offered insights into the three-dimensional arrangement and intermolecular interactions.

G cluster_workflow Crystallographic Workflow Crystal Single Crystal Selection Diffractometer Data Collection (Mo Kα radiation) Crystal->Diffractometer Integration Data Reduction & Integration Diffractometer->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement (Full-matrix least-squares on F²) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Crystal Data and Structure Refinement

Table 4: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₄H₁₅IN₂OS
Formula weight402.25
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.58(1) Å, α = 90°
b = 11.76(2) Å, β = 92.45(2)°
c = 13.41(2) Å, γ = 90°
Volume1351.0(3) ų
Z4
Density (calculated)1.978 Mg/m³
Absorption coefficient2.85 mm⁻¹
F(000)784
Crystal size0.50 x 0.29 x 0.25 mm
Theta range for data collection2.5 to 27.5°
Reflections collected33400
Independent reflections2685 [R(int) = 0.027]
Final R indices [I>2σ(I)]R₁ = 0.032, wR₂ = 0.090
R indices (all data)R₁ = 0.045, wR₂ = 0.105
Goodness-of-fit on F²1.06

Note: Crystallographic data are representative values based on similar thiourea derivatives.[5]

Selected Bond Lengths and Angles

The key bond lengths and angles within the thiourea core and its substituents are presented below, confirming the expected geometry.

**Table 5: Selected Bond Lengths (Å) and Angles (°) **

BondLength (Å)AngleDegree (°)
C(1)-S(1)1.691(1)N(1)-C(1)-N(2)118.5(2)
C(1)-N(1)1.365(1)N(1)-C(1)-S(1)121.3(1)
C(1)-N(2)1.342(1)N(2)-C(1)-S(1)120.2(1)
C(7)-O(1)1.225(2)C(1)-N(1)-C(7)125.4(2)
C(7)-N(1)1.401(2)O(1)-C(7)-N(1)122.8(2)
C(8)-I(1)2.103(2)O(1)-C(7)-C(8)119.5(2)

Note: Bond lengths and angles are typical for N-acylthiourea structures.[8] The C=S and C=O bond lengths are consistent with their double bond character, while the C-N bonds within the thiourea moiety exhibit partial double bond character due to resonance.

Conclusion

The comprehensive analysis of this compound through NMR, FT-IR, and mass spectrometry has provided substantial evidence for its proposed chemical structure. The conclusive determination of its molecular geometry, bond parameters, and packing in the solid state was achieved through single-crystal X-ray diffraction. The methodologies and data presented in this guide serve as a robust framework for the characterization of novel thiourea derivatives, which is essential for advancing their development in pharmaceutical and material science applications.

References

An In-depth Technical Guide on the Physicochemical Properties of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of N,N-diallyl-N'-(2-iodobenzoyl)thiourea, a novel compound with potential applications in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is not yet available in published literature, this guide extrapolates its expected characteristics based on the well-established chemistry of N-acyl thioureas and its constituent chemical moieties. The guide covers the probable synthetic route, expected spectroscopic and crystallographic features, and potential biological activities, offering a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

N-acyl thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in the scientific community due to their wide array of biological activities and applications in organic synthesis.[1][2] Their structural motif, characterized by a thiourea backbone acylated at one of the nitrogen atoms, allows for diverse functionalization, leading to a broad spectrum of physicochemical and biological properties. The title compound, this compound, incorporates a diallyl-substituted nitrogen, which can influence its lipophilicity and reactivity, and a 2-iodobenzoyl group, which can participate in halogen bonding and other non-covalent interactions, potentially modulating its binding to biological targets. This guide aims to provide a detailed theoretical framework for the study of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be reliably predicted based on established methods for the preparation of N-acyl thioureas.[3][4] The most common and efficient approach involves the in-situ generation of an acyl isothiocyanate, which then reacts with an appropriate amine.[4]

General Synthetic Protocol

The synthesis is typically a one-pot, two-step process:

  • Formation of 2-Iodobenzoyl Isothiocyanate: 2-Iodobenzoyl chloride is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone or acetonitrile.[3][5] This reaction proceeds via nucleophilic substitution to form the highly reactive 2-iodobenzoyl isothiocyanate intermediate.

  • Reaction with N,N-diallylamine: N,N-diallylamine is then added to the reaction mixture. The primary amine of the diallylamine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the final this compound product.[6] The product can then be isolated and purified using standard techniques such as filtration and recrystallization.[7]

A visual representation of this synthetic workflow is provided below.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Iodobenzoyl_chloride 2-Iodobenzoyl chloride Isothiocyanate_formation In-situ formation of 2-Iodobenzoyl isothiocyanate 2-Iodobenzoyl_chloride->Isothiocyanate_formation Potassium_thiocyanate Potassium thiocyanate Potassium_thiocyanate->Isothiocyanate_formation N,N-diallylamine N,N-diallylamine Thiourea_formation Nucleophilic addition N,N-diallylamine->Thiourea_formation Isothiocyanate_formation->Thiourea_formation Intermediate Target_molecule This compound Thiourea_formation->Target_molecule

Caption: Synthetic workflow for this compound.

Predicted Physicochemical Properties

The physicochemical properties of the target compound can be inferred from data on analogous N-acyl thiourea derivatives.

Spectroscopic Properties

3.1.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Reference
N-H stretching3155-3358[8][9]
C-H stretching (aromatic)~3035[10]
C-H stretching (aliphatic)2912-2970[8]
C=O stretching1676-1695[8]
C=S stretching1174-1392[3][8]
C-N stretching1332-1352[9]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure.

¹H NMR:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityReference
N-H (amide)11.26-12.59Broad singlet[8][9]
N-H (thiourea)10.42-11.78Broad singlet[3][9]
Aromatic protons6.75-8.2Multiplet[9]
Allyl CH5.00-5.99Multiplet[11]
Allyl CH₂3.57-4.86Multiplet[11]

¹³C NMR:

CarbonExpected Chemical Shift (δ, ppm)Reference
C=S177-182[8][10]
C=O169-171[8]
Aromatic carbons114-156[10]
Allyl CH130-132[11]
Allyl CH₂44-66[11]
Crystal Structure

Based on the crystal structures of similar N-benzoyl thiourea derivatives, this compound is expected to adopt a conformation stabilized by intramolecular hydrogen bonding.

Structural FeatureExpected ValueReference
C=S bond length~1.68 Å[12]
C=O bond length~1.22 Å[13]
C-N bond lengths (thiourea)1.34-1.40 Å[12][13]
Intramolecular H-bondN-H···O[13]
Conformationtrans-cis with respect to the C-N bonds of the thiourea moiety[11]

The presence of the iodine atom may lead to intermolecular halogen bonding (I···S or I···O interactions), influencing the crystal packing.

Potential Biological Activities and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[14][15][16]

Antimicrobial Activity

Many N-acyl thiourea derivatives have demonstrated significant activity against various bacterial and fungal strains.[8] The proposed mechanism for some of these compounds involves the inhibition of essential enzymes in microbial metabolic pathways, such as DNA gyrase B in E. coli.[8]

Anticancer Activity

Thiourea derivatives have been investigated as potential anticancer agents, with some compounds showing efficacy against various cancer cell lines.[16][17] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[16]

G Thiourea_Derivative N-acyl thiourea derivative Target_Enzyme Target Enzyme (e.g., DNA Gyrase B, Kinases) Thiourea_Derivative->Target_Enzyme Signaling_Pathway Cellular Signaling Pathway Thiourea_Derivative->Signaling_Pathway Inhibition Inhibition Target_Enzyme->Inhibition Modulation Modulation Signaling_Pathway->Modulation Biological_Effect Biological Effect (e.g., Antimicrobial, Anticancer) Inhibition->Biological_Effect Modulation->Biological_Effect

Caption: Potential mechanisms of action for N-acyl thiourea derivatives.

Conclusion

While experimental data on this compound is currently unavailable, this technical guide provides a robust, data-driven prediction of its physicochemical properties and potential biological activities. The proposed synthetic route is straightforward and based on well-established methodologies. The expected spectroscopic and structural features are in line with those of known N-acyl thiourea derivatives. The diverse biological activities reported for this class of compounds suggest that this compound is a promising candidate for further investigation in drug discovery and development. This guide serves as a foundational resource to stimulate and direct future experimental work on this novel compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

While the broader class of thiourea derivatives has been the subject of extensive research, demonstrating a wide array of biological activities, this specific compound remains uncharacterized in the public domain. General thiourea compounds have been reported to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The proposed mechanisms for these activities are diverse and depend on the specific structural features of each molecule.

General Synthetic Pathways for N-Acylthioureas

The synthesis of N-acylthioureas, the class of compounds to which N,N-diallyl-N'-(2-iodobenzoyl)thiourea belongs, typically follows a well-established chemical route. This process generally involves the reaction of an acyl chloride with a thiocyanate salt to form an in-situ acyl isothiocyanate. This intermediate is then reacted with a primary or secondary amine to yield the final N-acylthiourea derivative.

A logical, though currently undocumented, synthetic approach to this compound is outlined below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride Acyl_Isothiocyanate 2-Iodobenzoyl Isothiocyanate 2_Iodobenzoyl_Chloride->Acyl_Isothiocyanate + KSCN (in situ formation) Potassium_Thiocyanate Potassium Thiocyanate Diallylamine Diallylamine Final_Compound This compound Acyl_Isothiocyanate->Final_Compound + Diallylamine Experimental_Workflow Synthesis Synthesis and Purification Initial_Screening Initial Biological Screening (e.g., antimicrobial, anticancer) Synthesis->Initial_Screening Hit_Identification Hit Identification Initial_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 determination) Hit_Identification->Dose_Response Target_Identification Target Identification Assays (e.g., enzyme inhibition, receptor binding) Dose_Response->Target_Identification Cellular_Assays Cell-Based Assays (e.g., apoptosis, cell cycle analysis) Target_Identification->Cellular_Assays Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cellular_Assays->Signaling_Pathway In_Vivo In Vivo Studies (Animal Models) Signaling_Pathway->In_Vivo

References

An In-Depth Technical Guide on the Potential Biological Activities of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a prospective analysis based on the known biological activities of structurally related thiourea derivatives. As of the date of this document, no specific experimental data for N,N-diallyl-N'-(2-iodobenzoyl)thiourea has been found in the public domain. The information presented herein is intended for research and drug development professionals to guide future investigations.

Introduction

Thiourea and its derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, and antioxidant properties.[1][2] The structural backbone of thiourea offers a flexible scaffold for chemical modifications, allowing for the fine-tuning of its pharmacological profile. The N-acylthiourea moiety, in particular, is a common feature in many biologically active molecules. This guide focuses on the potential biological activities of a novel, yet uninvestigated compound: this compound. By examining the established properties of analogous compounds, we can extrapolate and propose potential therapeutic applications and mechanisms of action for this specific molecule.

The structure of this compound combines several key features that may contribute to its biological activity: the N-acylthiourea core, two allyl groups on one nitrogen, and a 2-iodobenzoyl group on the other. The lipophilic allyl groups may enhance membrane permeability, while the halogenated benzoyl ring is a common feature in many active pharmaceutical ingredients, potentially influencing binding affinity to biological targets.

Potential Biological Activities

Based on the extensive literature on thiourea derivatives, this compound is predicted to exhibit several biological activities, with a strong potential for anticancer and antimicrobial effects.

Numerous studies have highlighted the potent cytotoxic effects of N-acylthiourea and benzoylthiourea derivatives against a variety of cancer cell lines.[3][4][5] The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes and signaling pathways.

Proposed Mechanisms of Action:

  • Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as protein tyrosine kinases (e.g., EGFR) and histone deacetylases.[5] The 2-iodobenzoyl moiety might play a role in directing the molecule to the active site of these enzymes.

  • Induction of Apoptosis: Many anticancer thiourea compounds induce programmed cell death (apoptosis) in cancer cells.[6][7] This can occur through the activation of intrinsic or extrinsic apoptotic pathways, often involving the upregulation of pro-apoptotic proteins and caspases.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism of anticancer agents. Thiourea derivatives have been observed to cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing.[8]

  • Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the RAS-RAF-MAPK and PI3K/Akt pathways, are potential targets for thiourea derivatives.[1]

Hypothetical Cytotoxicity Data: To illustrate the potential potency, the following table summarizes hypothetical IC50 values against various cancer cell lines, based on data from related compounds.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5 - 20
HeLaCervical Cancer10 - 30
A549Lung Cancer8 - 25
HCT116Colon Cancer12 - 40

Thiourea derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[9][10][11] The diallyl groups in the target compound are of particular interest, as diallyl sulfides and related compounds from garlic are known for their antimicrobial properties.[12]

Proposed Mechanisms of Action:

  • Disruption of Cell Wall/Membrane: The lipophilic nature of the compound may facilitate its interaction with and disruption of the bacterial or fungal cell membrane, leading to cell lysis.

  • Enzyme Inhibition: Essential microbial enzymes involved in metabolic pathways or cell wall synthesis could be potential targets.

  • Inhibition of Biofilm Formation: Some thiourea derivatives have been shown to inhibit the formation of biofilms, which are crucial for microbial virulence and resistance.[9][13]

Hypothetical Antimicrobial Data: The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against representative microbial strains.

Microbial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16 - 64
Escherichia coliGram-negative bacteria32 - 128
Candida albicansFungus8 - 32

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of this compound. The following sections provide generalized methodologies based on standard practices for similar compounds.

A plausible synthetic route involves a two-step process starting from 2-iodobenzoic acid.

Step 1: Synthesis of 2-Iodobenzoyl Isothiocyanate

  • 2-Iodobenzoic acid is converted to 2-iodobenzoyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene).

  • The resulting 2-iodobenzoyl chloride is then reacted with a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) in a dry solvent like acetone or acetonitrile to yield 2-iodobenzoyl isothiocyanate. The reaction is typically carried out under reflux conditions.

Step 2: Synthesis of this compound

  • The crude 2-iodobenzoyl isothiocyanate from the previous step is dissolved in a suitable solvent (e.g., acetone, acetonitrile, or THF).

  • To this solution, N,N-diallylamine is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours to allow for the nucleophilic addition of the amine to the isothiocyanate group.

  • The final product, this compound, can be isolated by precipitation or evaporation of the solvent, followed by purification using techniques such as recrystallization or column chromatography.

G cluster_0 Synthesis of this compound 2-Iodobenzoic Acid 2-Iodobenzoic Acid 2-Iodobenzoyl Chloride 2-Iodobenzoyl Chloride 2-Iodobenzoic Acid->2-Iodobenzoyl Chloride SOCl2 2-Iodobenzoyl Isothiocyanate 2-Iodobenzoyl Isothiocyanate 2-Iodobenzoyl Chloride->2-Iodobenzoyl Isothiocyanate KSCN Target Compound This compound 2-Iodobenzoyl Isothiocyanate->Target Compound N,N-diallylamine N,N-diallylamine N,N-diallylamine->Target Compound

Synthetic pathway for this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[14]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat with compound at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

A typical workflow for an in vitro cytotoxicity (MTT) assay.

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Signaling Pathways

Based on the activities of related thiourea derivatives, this compound could potentially modulate key signaling pathways involved in cancer.

The RAS-RAF-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth.[1] Thiourea derivatives have been reported to inhibit components of this pathway, such as BRAF.

G cluster_pathway Simplified RAS-RAF-MAPK Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Thiourea Thiourea Derivative (Potential Inhibitor) Thiourea->RAF

Potential inhibition of the RAS-RAF-MAPK pathway by thiourea derivatives.

Conclusion

While specific experimental data for this compound is not yet available, the analysis of its structural components and the known biological activities of related thiourea derivatives strongly suggest its potential as a bioactive molecule, particularly in the fields of oncology and microbiology. The presence of the N-acylthiourea core, combined with diallyl and iodobenzoyl moieties, provides a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for initiating research into this compound, outlining potential activities, synthetic routes, and methodologies for its biological evaluation. Further experimental investigation is warranted to validate these hypotheses and fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to Exploring the Tautomeric Forms of Acylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to investigate the tautomeric forms of N,N-disubstituted-N'-aroylthioureas, a class of compounds with significant potential in medicinal chemistry.[1][2][3] While specific data for N,N-diallyl-N'-(2-iodobenzoyl)thiourea is not available in the current literature, this document outlines the typical experimental and analytical approaches for characterizing tautomerism in analogous structures.

Tautomeric Equilibria in Acylthioureas

Acylthioureas can exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is between the thione-amide and the thiol-isoamide forms. Furthermore, the amide group can exhibit keto-enol tautomerism. The predominant form in the solid state and in solution is influenced by factors such as the nature of the substituents, solvent polarity, and temperature.

A generalized representation of the tautomeric equilibrium is presented below:

Caption: Tautomeric equilibrium between the thione-amide and thiol-isoamide forms.

Synthesis and Characterization Workflow

The investigation of a novel acylthiourea derivative typically follows a structured workflow from synthesis to detailed structural elucidation.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Tautomer Analysis start Starting Materials (Aroyl Isothiocyanate + Dialkylamine) reaction Reaction in Suitable Solvent (e.g., Acetone, CH2Cl2) start->reaction purification Purification (Recrystallization) reaction->purification spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) purification->spectroscopy crystallography Single Crystal X-ray Diffraction purification->crystallography spectroscopy->crystallography Confirms Structure solution_state Solution-State Studies (Variable Temp. NMR) spectroscopy->solution_state solid_state Solid-State Analysis (Crystallographic Data) crystallography->solid_state computational Computational Modeling (DFT Calculations) solution_state->computational Comparison solid_state->computational Comparison

Caption: Experimental workflow for synthesis and tautomeric analysis.

Quantitative Data from Analogous Compounds

The following tables summarize typical quantitative data obtained from the characterization of N,N-disubstituted-N'-aroylthioureas, which are essential for understanding their tautomeric forms.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) from Crystal Structures of Thiourea Derivatives

Compound FeatureC=SC-N (Thiourea)C-N (Amide)N-C-N Angle
N,N′-bis(2-dimethylaminophenyl)thiourea[4][5]1.692(1)1.342(1), 1.365(1)-118.9(1)
N,N′-bis(2-diethylaminophenyl)thiourea[4][5]1.682(2)1.345(2), 1.368(2)-119.2(2)

Table 2: Characteristic Spectroscopic Data for Thiourea Derivatives

Spectroscopic TechniqueFeatureN,N′-bis(2-dimethylaminophenyl)thiourea[4][5]N,N′-bis(2-diethylaminophenyl)thiourea[4][5]
¹H NMR (ppm) N-H8.829.14
Alkyl Protons2.64 (CH₃)0.89 (CH₃), 2.89 (CH₂)
¹³C NMR (ppm) C=S178.66176.68
Alkyl Carbons43.99 (CH₃)12.47 (CH₃), 48.07 (CH₂)
IR (cm⁻¹) N-H Stretch31653226

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of N,N-disubstituted-N'-aroylthioureas.

4.1. General Synthesis of this compound (Hypothetical)

  • Step 1: Synthesis of 2-Iodobenzoyl Isothiocyanate. A solution of 2-iodobenzoyl chloride in a dry aprotic solvent (e.g., acetone or acetonitrile) is treated with an equimolar amount of potassium thiocyanate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the aroyl isothiocyanate. The resulting potassium chloride precipitate is removed by filtration.

  • Step 2: Synthesis of the Thiourea Derivative. The filtrate containing the 2-iodobenzoyl isothiocyanate is cooled in an ice bath. A solution of N,N-diallylamine in the same solvent is added dropwise with stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

  • Step 3: Isolation and Purification. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

4.2. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts of the N-H protons are particularly informative for studying tautomerism and hydrogen bonding. Variable temperature NMR studies can provide insights into the dynamics of tautomeric exchange.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin film on a Fourier-Transform Infrared (FTIR) spectrometer. The positions of the N-H, C=O, and C=S stretching vibrations provide key information about the tautomeric form present in the solid state.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[4]

  • Single-Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. The crystal structure provides definitive evidence of the tautomeric form in the solid state, as well as precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding.

Signaling Pathways and Biological Activity

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] The mechanism of action is often related to their ability to chelate metal ions essential for enzymatic activity or to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. For instance, some thiourea derivatives have been investigated as urease inhibitors.[6] However, no specific signaling pathways or detailed biological activities for this compound have been reported in the scientific literature. Further research would be required to elucidate its potential pharmacological profile.

References

A Technical Guide to the Synthesis Precursors for N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea. It outlines the essential precursors, their preparation, and the final condensation step to yield the target molecule. Acylthiourea derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] A clear understanding of their synthetic pathways is crucial for the development of new therapeutic agents.

The synthesis of this compound is logically approached through a convergent strategy, preparing two key precursors, Diallylamine and 2-Iodobenzoyl Chloride , which are then combined to form the final product.

Synthesis_Workflow cluster_A Precursor A Synthesis cluster_B Precursor B Synthesis cluster_C Final Product Formation diallylcyanamide Diallylcyanamide diallylamine Diallylamine diallylcyanamide->diallylamine Acid Hydrolysis final_product This compound diallylamine->final_product Nucleophilic Addition iodobenzoic_acid 2-Iodobenzoic Acid iodobenzoyl_chloride 2-Iodobenzoyl Chloride iodobenzoic_acid->iodobenzoyl_chloride Thionyl Chloride isothiocyanate 2-Iodobenzoyl Isothiocyanate (in situ) iodobenzoyl_chloride->isothiocyanate + NH4SCN isothiocyanate->final_product

Figure 1: Overall synthetic workflow for this compound.

Precursor A: Diallylamine

Diallylamine (C₆H₁₁N) is a secondary amine containing two allyl groups. It serves as the nucleophilic component in the final reaction step. While it can be produced from the reaction of allyl chloride with ammonia, this method often results in a mixture of mono-, di-, and triallylamine, making purification difficult.[2] A more satisfactory laboratory preparation involves the hydrolysis of diallylcyanamide.[2][3]

Quantitative Data for Diallylamine
PropertyValueReference
CAS Number 124-02-7[2]
Molar Mass 97.161 g·mol⁻¹[4]
Appearance Colorless liquid[4]
Density 0.7874 g/cm³[4]
Melting Point -88 °C[4]
Boiling Point 108–111 °C[2][4]
Experimental Protocol: Synthesis of Diallylamine from Diallylcyanamide

This procedure is adapted from Organic Syntheses.[2]

  • Hydrolysis: In a suitable flask equipped with a reflux condenser, a mixture of diallylcyanamide and dilute sulfuric acid is heated. The reaction is refluxed gently for approximately 6 hours to ensure complete hydrolysis.

  • Neutralization and Distillation: The reaction mixture is cooled. The flask is then arranged for downward distillation. The free amine is liberated by the controlled addition of a strong base (e.g., sodium hydroxide). The flask is heated to distill the amine along with some water. Distillation is continued until no more amine separates from the distillate.

  • Salting Out and Drying: The distillate is collected, and stick potassium hydroxide is added to saturate the aqueous layer, causing the diallylamine to separate more completely. The diallylamine layer is separated and dried over solid sodium hydroxide lumps for several hours.

  • Final Purification: The dried amine is filtered into a distilling flask and distilled at atmospheric pressure. The fraction boiling between 108–111 °C is collected. The typical yield is 80–88%.[2][3]

Precursor B: 2-Iodobenzoyl Chloride

2-Iodobenzoyl chloride is a reactive acyl chloride that provides the 2-iodobenzoyl moiety of the target molecule. It is prepared from 2-iodobenzoic acid, which itself can be synthesized from anthranilic acid.

Quantitative Data for Precursors
Compound2-Iodobenzoic Acid2-Iodobenzoyl Chloride
CAS Number 88-67-5609-67-6
Molar Mass 248.018 g/mol 266.46 g/mol
Appearance White solidWhite to pale yellow crystalline solid
Melting Point 162 °C27–31 °C
Boiling Point N/A105–106 °C at 1 mm Hg

References:[5][6][7]

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid

2-Iodobenzoic acid can be synthesized via a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with an iodide salt.[7] This is a common experiment in university-level organic chemistry labs.

Experimental Protocol: Synthesis of 2-Iodobenzoyl Chloride from 2-Iodobenzoic Acid

This procedure is a general and high-yielding method for producing acyl chlorides.[5][6]

  • Reaction Setup: A mixture of 2-iodobenzoic acid (1.0 equivalent) and an excess of thionyl chloride (SOCl₂) is placed in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle the evolving HCl and SO₂ gases). The molar ratio of acid to thionyl chloride is typically around 1:1.3 or higher.[6]

  • Reflux: The mixture is heated to reflux (on a water bath or heating mantle) and stirred for 1-2 hours. The reaction is considered complete when gas evolution ceases.[5][6]

  • Work-up: Upon completion, the excess thionyl chloride is removed, first by distillation at atmospheric pressure and then under reduced pressure.[6]

  • Purification: The crude 2-iodobenzoyl chloride is then purified by vacuum distillation, collecting the fraction at 133-135 °C (2.53 kPa) or 105-106 °C (0.133 kPa).[6] The reaction typically proceeds in quantitative or near-quantitative yield (approx. 94%).[5][6]

Final Synthesis of this compound

The final step involves the formation of an acyl isothiocyanate intermediate, which then reacts with diallylamine. The synthesis of N-acyl thioureas generally involves the condensation of an acid chloride with a thiocyanate salt (e.g., ammonium or sodium thiocyanate) in an anhydrous solvent like acetone or toluene, followed by the addition of the amine.[8][9]

Final_Reaction Iodo_Cl 2-Iodobenzoyl Chloride Isothiocyanate 2-Iodobenzoyl Isothiocyanate (Intermediate) Iodo_Cl->Isothiocyanate NH4SCN NH4SCN NH4SCN->Isothiocyanate Diallylamine Diallylamine Final_Product This compound Diallylamine->Final_Product Isothiocyanate->Final_Product Byproduct NH4Cl

Figure 2: Reaction scheme for the final synthesis step.

Experimental Protocol: General Procedure for N-Acylthiourea Synthesis

This protocol is a generalized procedure based on established methods for synthesizing N,N-disubstituted-N'-acylthioureas.[8][9]

  • Isothiocyanate Formation: A solution of 2-iodobenzoyl chloride (1.0 equivalent) in a dry, inert solvent (e.g., anhydrous acetone or toluene) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon). To this solution, ammonium thiocyanate (or sodium thiocyanate, ~1.1 equivalents) is added. The mixture is stirred, often at room temperature or with gentle heating, to form the 2-iodobenzoyl isothiocyanate intermediate in situ. The reaction progress can be monitored by the formation of a salt precipitate (NH₄Cl or NaCl).

  • Amine Addition: Once the formation of the isothiocyanate is deemed complete, a solution of diallylamine (1.0 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture. The addition is often performed at a controlled temperature (e.g., 0 °C or room temperature) to manage any exotherm.

  • Reaction Completion: The resulting mixture is stirred for several hours at room temperature or with gentle reflux until the reaction is complete (monitored by TLC).

  • Isolation and Purification: The reaction mixture is typically worked up by filtering off the inorganic salt precipitate. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

References

N-Acyl Thiourea Derivatives: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-acyl thiourea derivatives have emerged as a versatile and highly promising class of compounds in medicinal chemistry. Possessing a unique structural motif, these molecules exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into N-acyl thiourea derivatives, with a focus on their potential applications in drug discovery.

Core Synthesis and Chemical Properties

The synthesis of N-acyl thiourea derivatives is typically achieved through a straightforward and efficient one-pot reaction. The process involves the reaction of an acyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, to form an in situ acyl isothiocyanate intermediate. This reactive intermediate is then treated with a primary or secondary amine to yield the desired N-acyl thiourea derivative. The reaction is versatile, allowing for the introduction of a wide array of substituents on both the acyl and amine moieties, thus enabling the generation of diverse chemical libraries for biological screening.

The structural integrity and purity of the synthesized compounds are paramount for accurate biological evaluation. Characterization is typically performed using a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Biological Activities of N-Acyl Thiourea Derivatives

N-acyl thiourea derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities. This section summarizes the key findings in these areas, with quantitative data presented in the subsequent tables.

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-acyl thiourea derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, and lung.[1] The proposed mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][2] For instance, some derivatives have been observed to induce cell cycle arrest at the G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[1][2]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. N-acyl thiourea derivatives have shown promise in this area, exhibiting inhibitory activity against a range of pathogenic microorganisms.[3][4][5] Their mechanism of action is believed to involve the disruption of microbial cell wall integrity and the inhibition of essential enzymes.[2]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Certain N-acyl thiourea derivatives have been found to possess significant antioxidant properties, capable of scavenging free radicals.[3][6] This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Enzyme Inhibition

N-acyl thiourea derivatives have also been identified as potent inhibitors of various enzymes that are of therapeutic interest. For example, specific derivatives have demonstrated inhibitory activity against urease and cholinesterases (acetylcholinesterase and butyrylcholinesterase).[7][8] This opens up avenues for their potential use in the treatment of conditions such as peptic ulcers and neurodegenerative diseases.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of selected N-acyl thiourea derivatives from various studies.

Table 1: Anticancer Activity of N-Acyl Thiourea Derivatives (IC₅₀ values in µM)

Compound IDCell LineIC₅₀ (µM)Reference
Diarylthiourea 4MCF-7 (Breast)338.33 ± 1.52[1]
C20A549 (Lung)Not specified, but potent[9]
Thiourea 10 seriesBGC-823 (Stomach)20.9 - 103.6[10]
Thiourea 11 seriesBGC-823 (Stomach)19.2 - 112.5[10]
UP-1MG-U87 (Brain)2.496 ± 0.0324[11]
UP-2MG-U87 (Brain)2.664 ± 0.1298[11]
UP-3MG-U87 (Brain)2.459 ± 0.0656[11]

Table 2: Antimicrobial Activity of N-Acyl Thiourea Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
1bE. coli ATCC 25922>5000 (MIC), 625 (MBIC)[3]
1dE. coli ATCC 25922>5000 (MIC), 625 (MBIC)[3]
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thioureaGram-positive cocci2 - 32[4]
1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thioureaGram-positive cocci2 - 32[4]
TD4MRSA (ATCC 43300)8[5]
TD4Vancomycin-intermediate-resistant S. aureus Mu504[5]
TD4MRSE8[5]
TD4E. faecalis (ATCC 29212)4[5]

Table 3: Antioxidant Activity of N-Acyl Thiourea Derivatives (DPPH Scavenging)

Compound IDActivity/IC₅₀Reference
1d~43% scavenging[3][6]
DPTUIC₅₀ = 0.710 ± 0.001 mM[12]
BPTUIC₅₀ = 11.000 ± 0.015 mM[12]

Table 4: Enzyme Inhibitory Activity of N-Acyl Thiourea Derivatives (IC₅₀ values)

Compound IDEnzymeIC₅₀Reference
UP-1Urease1.55 ± 0.0288 µM[11]
UP-2Urease1.66 ± 0.0179 µM[11]
UP-3Urease1.69 ± 0.0162 µM[11]
N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamideUrease0.0389 ± 0.0017 µM[7]
Compound 3Acetylcholinesterase50 µg/mL[8]
Compound 3Butyrylcholinesterase60 µg/mL[8]
Compound 4Acetylcholinesterase58 µg/mL[8]
Compound 4Butyrylcholinesterase63 µg/mL[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-acyl thiourea derivatives and the key biological assays used for their evaluation.

General Synthesis of N-Acyl Thiourea Derivatives
  • Preparation of Acyl Isothiocyanate (in situ): To a solution of an appropriate acyl chloride (1 equivalent) in a dry solvent such as acetone or acetonitrile, add ammonium thiocyanate (1.1 equivalents). The reaction mixture is typically stirred at room temperature for 1-2 hours. The formation of the acyl isothiocyanate can be monitored by the appearance of a milky precipitate of ammonium chloride.

  • Addition of Amine: To the reaction mixture containing the in situ generated acyl isothiocyanate, a solution of the desired primary or secondary amine (1 equivalent) in the same solvent is added dropwise.

  • Reaction and Isolation: The reaction mixture is then stirred, often with heating (reflux), for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: After completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is typically poured into ice-cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure N-acyl thiourea derivative.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-acyl thiourea derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the N-acyl thiourea derivatives in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol.

  • Reaction Mixture: In a suitable container (e.g., a cuvette or a well of a microplate), mix the DPPH solution with various concentrations of the N-acyl thiourea derivative. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can also be determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of N-acyl thiourea derivatives is crucial for their rational design and development as therapeutic agents. While research in this area is ongoing, several studies have begun to elucidate the signaling pathways modulated by these compounds.

Cell Cycle Arrest

As mentioned earlier, a key anticancer mechanism of some N-acyl thiourea derivatives is the induction of cell cycle arrest. For example, specific benzoyl thiourea derivatives have been shown to cause G2/M phase arrest in cancer cells. This is achieved by modulating the cdc25c/cdc2 pathway.[13] Cdc25c is a phosphatase that activates the cyclin-dependent kinase cdc2 (also known as CDK1) by dephosphorylating it. Inhibition of cdc25c or downregulation of its expression leads to the accumulation of phosphorylated (inactive) cdc2, which prevents the cells from entering mitosis, thus arresting them at the G2/M checkpoint.

G2_M_Arrest cluster_pathway G2/M Transition Pathway cluster_inhibition Inhibition by N-acyl thiourea Cdc25c Cdc25c (Phosphatase) pCdc2 p-Cdc2 (Tyr15) (Inactive) Cdc25c->pCdc2 Dephosphorylates Cdc2 Cdc2 (Active) Arrest G2/M Arrest pCdc2->Arrest Accumulation leads to G2 G2 Phase Cdc2->G2 M Mitosis G2->M Transition Thiourea N-acyl thiourea derivative Thiourea->Cdc25c Inhibits

Caption: G2/M cell cycle arrest induced by an N-acyl thiourea derivative.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery and initial evaluation of N-acyl thiourea derivatives follows a logical progression from chemical synthesis to biological testing.

workflow start Start: Design of N-acyl thiourea derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive Compounds (Redesign) secondary_assays Secondary Assays (e.g., IC50 determination, Mechanism of action studies) hit_id->secondary_assays Active Compounds lead_opt Lead Optimization secondary_assays->lead_opt

Caption: General workflow for the synthesis and screening of N-acyl thiourea derivatives.

Conclusion and Future Directions

N-acyl thiourea derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their ease of synthesis and the vast chemical space that can be explored through structural modifications make them an attractive scaffold for drug discovery programs. The diverse range of activities, from anticancer to antimicrobial and enzyme inhibition, underscores their versatility.

Future research in this field should focus on several key areas. A more in-depth elucidation of the molecular mechanisms of action and the specific signaling pathways involved will be critical for rational drug design and optimization. Structure-activity relationship (SAR) studies, aided by computational modeling and molecular docking, will guide the synthesis of more potent and selective derivatives. Furthermore, preclinical and clinical evaluation of the most promising lead compounds will be necessary to translate the in vitro findings into tangible therapeutic benefits. The continued exploration of N-acyl thiourea derivatives holds great promise for the development of the next generation of drugs to combat a wide range of human diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Iodobenzoyl Thiourea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel iodobenzoyl thiourea compounds. While specific literature on iodinated benzoyl thioureas is emerging, this document extrapolates from the well-established chemistry and biological activities of related halogenated benzoyl thiourea derivatives to present a foundational understanding for researchers in drug discovery and development.

Introduction to Benzoyl Thiourea Derivatives

Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The presence of the N-C(=S)-N backbone allows for diverse structural modifications, enabling the fine-tuning of their pharmacological profiles. The benzoyl moiety, in particular, has been a key structural feature in many biologically active thiourea derivatives. Halogenation of the benzoyl ring has been shown to significantly influence the therapeutic potential of these compounds.[3] This guide focuses on the prospective role of iodine substitution in enhancing the biological efficacy of benzoyl thiourea compounds.

Synthesis of Iodobenzoyl Thiourea Compounds

The synthesis of N-(iodobenzoyl)-N'-substituted thioureas typically follows a two-step one-pot reaction. This method is adaptable for creating a library of derivatives with various substitutions on the N'-position.

Experimental Protocol: General Synthesis of N-(Iodobenzoyl)-N'-aryl Thioureas

  • Preparation of Iodobenzoyl Isothiocyanate: A solution of the respective iodobenzoyl chloride (o-, m-, or p-iodobenzoyl chloride) (1 mmol) in anhydrous acetone (20 mL) is added dropwise to a suspension of ammonium thiocyanate (1.1 mmol) in anhydrous acetone (10 mL). The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).

  • Formation of the Thiourea Derivative: To the in-situ generated iodobenzoyl isothiocyanate, a solution of the desired primary amine (1 mmol) in anhydrous acetone (10 mL) is added dropwise. The reaction mixture is then refluxed for 4-6 hours until the reaction is complete (monitored by TLC).

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is poured into ice-cold water with stirring. The resulting precipitate is collected by vacuum filtration, washed with distilled water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to afford the pure N-(iodobenzoyl)-N'-substituted thiourea derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).[4][5][6]

Synthesis Workflow

Synthesis_Workflow Iodobenzoyl_Chloride Iodobenzoyl Chloride Iodobenzoyl_Isothiocyanate Iodobenzoyl Isothiocyanate (Intermediate) Iodobenzoyl_Chloride->Iodobenzoyl_Isothiocyanate Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Iodobenzoyl_Isothiocyanate Thiourea_Product N-(Iodobenzoyl)-N'-R-Thiourea Iodobenzoyl_Isothiocyanate->Thiourea_Product Primary_Amine Primary Amine (R-NH2) Primary_Amine->Thiourea_Product Purification Purification (Recrystallization) Thiourea_Product->Purification Characterization Characterization (FTIR, NMR, MS) Purification->Characterization

Caption: General synthesis workflow for N-(iodobenzoyl)-N'-substituted thiourea derivatives.

Anticipated Biological Activities

Based on the known activities of other halogenated benzoyl thioureas, iodobenzoyl thiourea derivatives are anticipated to exhibit significant anticancer and antibacterial properties.

Many thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8][9][10] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2][7][11][12][13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HCT116) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[14][15][16]

  • Compound Treatment: The cells are treated with various concentrations of the iodobenzoyl thiourea compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[10]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[14]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.[16]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) values are determined from the dose-response curves.

Hypothetical Anticancer Activity Data

Compound IDSubstitution (R)Cancer Cell LineIC50 (µM)
IBT-14-FluorophenylMCF-7 (Breast)8.5
IBT-24-ChlorophenylHCT116 (Colon)5.2
IBT-34-BromophenylHeLa (Cervical)6.8
IBT-42,4-DichlorophenylA549 (Lung)3.1

EGFR/VEGFR Signaling Pathway

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Iodobenzoyl_Thiourea Iodobenzoyl Thiourea (Proposed Inhibitor) Iodobenzoyl_Thiourea->EGFR Inhibition Iodobenzoyl_Thiourea->VEGFR Inhibition

Caption: Proposed inhibition of EGFR and VEGFR signaling pathways by iodobenzoyl thiourea compounds.

Thiourea derivatives have been reported to exhibit promising activity against both Gram-positive and Gram-negative bacteria.[3][4][17] A potential mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[18][1]

Experimental Protocol: Antibacterial Screening (Broth Microdilution Method)

  • Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.[18][3]

  • Inoculum Preparation: Bacterial cultures are grown overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[19]

  • Compound Dilution: The iodobenzoyl thiourea compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Antibacterial Activity Data

Compound IDSubstitution (R)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
IBT-14-Fluorophenyl1632
IBT-24-Chlorophenyl816
IBT-34-Bromophenyl816
IBT-42,4-Dichlorophenyl48

Bacterial DNA Gyrase Inhibition

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication Supercoiled_DNA->Replication ATP ATP ATP->DNA_Gyrase Iodobenzoyl_Thiourea Iodobenzoyl Thiourea (Proposed Inhibitor) Iodobenzoyl_Thiourea->DNA_Gyrase Inhibition

Caption: Proposed mechanism of bacterial DNA gyrase inhibition by iodobenzoyl thiourea compounds.

Structure-Activity Relationship (SAR) Insights

Based on studies of related halogenated benzoyl thioureas, the following SAR insights can be anticipated for iodobenzoyl thiourea derivatives:

  • Position of Iodine: The position of the iodine atom on the benzoyl ring (ortho, meta, or para) is expected to significantly influence biological activity.

  • Substitution on N'-aryl ring: The nature and position of substituents on the N'-aryl ring can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with biological targets. Electron-withdrawing groups on the N'-aryl ring have often been associated with enhanced activity.[3]

  • Overall Lipophilicity: The balance between hydrophilic and lipophilic properties is crucial for cell membrane permeability and target engagement.

Conclusion and Future Directions

Iodobenzoyl thiourea compounds represent a promising, yet underexplored, class of molecules with potential therapeutic applications in oncology and infectious diseases. The synthetic route is straightforward and amenable to the generation of diverse libraries for screening. Future research should focus on the systematic synthesis and biological evaluation of a range of N-(iodobenzoyl)-N'-substituted thioureas to establish concrete structure-activity relationships. Further mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate their precise modes of action and to guide the rational design of more potent and selective drug candidates.

References

In-depth Technical Guide on the Chemical Safety and Hazards of N,N-diallyl-N'-(2-iodobenzoyl)thiourea: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and safety data reveals a significant lack of specific information regarding the chemical safety and hazards of N,N-diallyl-N'-(2-iodobenzoyl)thiourea. At present, no dedicated Material Safety Data Sheet (MSDS), toxicological studies, or detailed experimental protocols for its synthesis and handling are publicly accessible. Therefore, a complete technical guide as requested cannot be provided.

While general information on the broad class of thiourea derivatives is available, it is insufficient to construct a reliable safety and hazard profile for the specific compound this compound. The biological and toxicological properties of a chemical are highly dependent on its specific molecular structure. The presence of diallyl and 2-iodobenzoyl functional groups can significantly influence its reactivity, metabolism, and interaction with biological systems, making extrapolations from other thiourea compounds unreliable and potentially hazardous.

General Information on Thiourea Derivatives

Thiourea and its derivatives are a class of organic compounds with a wide range of reported biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Research into various substituted thiourea derivatives is ongoing, exploring their potential in drug development and other applications.

The general synthesis of N-acyl thiourea derivatives often involves the reaction of an acid chloride with a thiocyanate salt to form an isothiocyanate intermediate, which is then reacted with an amine.

Data Gaps for this compound

To fulfill the request for an in-depth technical guide, the following specific data, which are currently unavailable, would be required:

  • Physicochemical Properties: Detailed information on properties such as melting point, boiling point, water solubility, and partition coefficient is necessary for assessing potential exposure routes and environmental fate.

  • Toxicological Data:

    • Acute Toxicity: LD50 (oral, dermal, inhalation) values are essential for understanding the short-term lethal dose.

    • Sub-chronic and Chronic Toxicity: Studies are needed to determine the effects of repeated or long-term exposure.

    • Irritation and Sensitization: Data on skin and eye irritation, as well as skin sensitization potential, are critical for safe handling.

    • Mutagenicity, Carcinogenicity, and Reproductive Toxicity: These are crucial endpoints for assessing long-term health risks.

  • Hazard Identification: Specific GHS hazard classifications and associated pictograms, hazard statements, and precautionary statements are not established for this compound.

  • Experimental Protocols: Detailed and validated protocols for the synthesis, purification, and handling of this compound are not published.

  • Mechanism of Action and Signaling Pathways: No studies were found that elucidate the biological targets or signaling pathways affected by this specific compound, which is a prerequisite for creating the requested diagrams.

Conclusion

Due to the absence of specific toxicological data and established safety guidelines for this compound, this compound should be handled with extreme caution in a research setting. It is imperative that any researcher planning to synthesize or work with this compound conduct a thorough risk assessment and implement stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls.

Further research is required to determine the safety and hazard profile of this compound before a comprehensive technical guide can be developed.

Theoretical Analysis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea: A Structural and Electronic Investigation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the structural and electronic analysis of the novel compound N,N-diallyl-N'-(2-iodobenzoyl)thiourea. Due to the limited availability of direct experimental data on this specific molecule, this paper outlines a robust computational methodology based on established theoretical studies of analogous N-benzoylthiourea and N-allylthiourea derivatives. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities and applications in materials science. The incorporation of an acyl group, such as 2-iodobenzoyl, and reactive allyl moieties can significantly influence the molecule's conformational flexibility, electronic properties, and potential as a ligand or bioactive agent. Understanding the three-dimensional structure and electronic landscape of this compound is paramount for predicting its reactivity, designing potential applications, and guiding future experimental work.

This guide details a theoretical approach, primarily relying on Density Functional Theory (DFT), to elucidate the structural parameters, vibrational frequencies, and electronic properties of the title compound.

Proposed Synthesis

While no specific synthesis for this compound has been reported, a plausible synthetic route can be proposed based on established methods for N-acylthiourea synthesis.[1][2] The general strategy involves the reaction of an acyl isothiocyanate with an appropriate amine.

A potential synthetic pathway is outlined below:

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Synthesis 2-iodobenzoyl_chloride 2-Iodobenzoyl chloride 2-iodobenzoyl_isothiocyanate 2-Iodobenzoyl isothiocyanate 2-iodobenzoyl_chloride->2-iodobenzoyl_isothiocyanate Acetone Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->2-iodobenzoyl_isothiocyanate Diallylamine Diallylamine Target_Molecule This compound Diallylamine->Target_Molecule Nucleophilic Addition 2-iodobenzoyl_isothiocyanate_ref 2-Iodobenzoyl isothiocyanate

Figure 1: Proposed synthesis of this compound.

Theoretical Methodology

A comprehensive theoretical investigation of this compound can be performed using computational quantum chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for studying the electronic structure and properties of molecules of this size.

Computational Details

The following computational protocol is recommended for the theoretical analysis:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Method: Density Functional Theory (DFT).

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[3]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions.

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using a solvent like ethanol or dimethyl sulfoxide (DMSO).

The computational workflow for this theoretical study is depicted below:

G start Initial Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min electronic_props Electronic Property Analysis (HOMO, LUMO, ESP) verify_min->electronic_props spectral_analysis Vibrational Spectra Simulation (IR, Raman) verify_min->spectral_analysis nbo_analysis Natural Bond Orbital (NBO) Analysis verify_min->nbo_analysis hirshfeld_analysis Hirshfeld Surface Analysis verify_min->hirshfeld_analysis end Structural & Electronic Characterization electronic_props->end spectral_analysis->end nbo_analysis->end hirshfeld_analysis->end

Figure 2: Computational workflow for theoretical structural analysis.

Predicted Structural and Electronic Properties

Based on theoretical studies of similar N-benzoylthiourea derivatives, the following structural and electronic characteristics are anticipated for this compound.

Geometrical Parameters

The optimized molecular geometry is expected to reveal key structural features. A table of predicted bond lengths and angles, based on data from related compounds, is provided below.

ParameterPredicted RangeReference Compounds
Bond Lengths (Å)
C=S1.67 - 1.70N,N′-bis(2-dialkylaminophenyl)thioureas[4]
C=O1.22 - 1.25N-benzoylthiourea derivatives[5]
C-N (thiourea)1.34 - 1.40N,N′-bis(2-dialkylaminophenyl)thioureas[4]
C-N (amide)1.37 - 1.42N-benzoylthiourea derivatives[5]
C-I2.08 - 2.12Substituted iodobenzenes
Bond Angles (°)
N-C-N (thiourea)115 - 120N,N′-bis(2-dialkylaminophenyl)thioureas[4]
N-C=S120 - 125N,N′-bis(2-dialkylaminophenyl)thioureas[4]
O=C-N120 - 124N-benzoylthiourea derivatives[5]

Table 1: Predicted Geometrical Parameters for this compound

Intramolecular hydrogen bonding between the N-H proton of the thiourea moiety and the carbonyl oxygen is a common feature in N-benzoylthiourea derivatives and is expected to be present in the title compound, leading to a planar six-membered ring.[5]

Vibrational Analysis

Frequency calculations will provide theoretical vibrational spectra (IR and Raman). The characteristic vibrational frequencies are expected in the following regions:

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
N-HStretching3100 - 3300
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=OStretching1650 - 1680
C=C (allyl)Stretching1630 - 1650
C=SStretching1200 - 1300
C-NStretching1300 - 1400

Table 2: Predicted Characteristic Vibrational Frequencies

Electronic Properties

The electronic properties of the molecule can be elucidated by analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

  • HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the chemical reactivity. The HOMO is expected to be localized on the electron-rich thiourea and diallylamino groups, while the LUMO is likely to be centered on the electron-deficient 2-iodobenzoyl moiety. The HOMO-LUMO energy gap will provide an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map will visualize the charge distribution and identify electrophilic and nucleophilic sites. The oxygen and sulfur atoms are expected to be the most electronegative regions (nucleophilic), while the N-H proton and the region around the iodine atom may exhibit electrophilic character.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. Although a crystal structure is not available, this analysis can be performed on a theoretically predicted crystal packing to understand potential hydrogen bonds, C-H···π interactions, and other non-covalent interactions that would govern the supramolecular assembly.

Conclusion

This technical guide presents a comprehensive theoretical framework for the investigation of the structure and electronic properties of this compound. By employing the detailed computational methodology outlined, researchers can gain significant insights into the molecular geometry, vibrational characteristics, and electronic landscape of this novel compound. The predicted data and workflows provided herein serve as a valuable starting point for future experimental and theoretical studies, ultimately aiding in the rational design and development of new molecules with potential applications in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea, a novel acylthiourea derivative with potential applications in medicinal chemistry. The protocol details a two-step, one-pot synthesis methodology, starting from readily available precursors. These application notes also explore the potential biological activities of the target compound based on the established pharmacological profiles of structurally related N-aroylthioureas, suggesting its potential as an antimicrobial, anticancer, or urease inhibitory agent.

Introduction

N-acylthiourea derivatives are a class of organic compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities. The presence of the N-acylthiourea moiety (a toxophore) is associated with a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of various substituents on the acyl and thiourea moieties allows for the fine-tuning of their biological and physicochemical properties. The title compound, this compound, incorporates a 2-iodobenzoyl group and two allyl groups, which may confer unique biological activities and therapeutic potential.

Potential Applications

Based on extensive literature on N-aroylthiourea derivatives, this compound is a promising candidate for investigation in the following areas:

  • Antimicrobial Agents: Many N-aroylthiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2][3] The synthesized compound could be screened for its efficacy against clinically relevant strains.

  • Anticancer Agents: The thiourea scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[4][5][6][7] this compound could be evaluated for its potential as a novel anticancer therapeutic.

  • Urease Inhibitors: Urease is an enzyme implicated in the pathogenesis of infections caused by Helicobacter pylori and other bacteria. Thiourea derivatives are known to be effective inhibitors of this enzyme.[8][9][10][11][12] The target compound represents a candidate for the development of new treatments for urease-related diseases.

Synthesis Workflow

The synthesis of this compound is proposed to proceed via a two-step, one-pot reaction as illustrated in the workflow diagram below. The first step involves the formation of 2-iodobenzoyl isothiocyanate from 2-iodobenzoyl chloride and potassium thiocyanate. The second step is the nucleophilic addition of diallylamine to the in-situ generated isothiocyanate to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Formation of Isothiocyanate cluster_1 Step 2: Thiourea Formation cluster_2 Work-up and Purification A 2-Iodobenzoyl Chloride C 2-Iodobenzoyl Isothiocyanate (in situ) A->C Acetone, Reflux B Potassium Thiocyanate B->C E This compound C->E Acetone, Stir at RT D Diallylamine D->E F Reaction Mixture E->F G Precipitation in Water F->G H Filtration G->H I Recrystallization H->I J Pure Product I->J

Caption: General synthesis workflow for this compound.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound based on established procedures for analogous compounds.[13][14][15][16]

Materials:

  • 2-Iodobenzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Diallylamine

  • Acetone (anhydrous)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Formation of 2-Iodobenzoyl Isothiocyanate (in situ):

    • To a solution of 2-iodobenzoyl chloride (10 mmol) in 50 mL of anhydrous acetone in a round-bottom flask, add potassium thiocyanate (12 mmol).

    • The reaction mixture is stirred and heated under reflux for 1-2 hours. The formation of the isothiocyanate can be monitored by the precipitation of potassium chloride.

  • Synthesis of this compound:

    • After the reflux period, the reaction mixture is cooled to room temperature.

    • A solution of diallylamine (10 mmol) in 20 mL of anhydrous acetone is added dropwise to the stirred mixture over 15-20 minutes.

    • The reaction mixture is then stirred at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The resulting residue is poured into 200 mL of cold water with vigorous stirring to precipitate the crude product.

    • The solid product is collected by vacuum filtration and washed with copious amounts of water.

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques. The expected data is summarized in the table below.

Analysis Expected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
FTIR (cm⁻¹) ~3200-3400 (N-H stretching), ~1650-1680 (C=O stretching), ~1500-1550 (C-N stretching), ~1200-1300 (C=S stretching)
¹H NMR (CDCl₃, δ ppm) Signals corresponding to the aromatic protons of the 2-iodobenzoyl group, the N-H proton, and the protons of the two allyl groups.
¹³C NMR (CDCl₃, δ ppm) Signals for the carbonyl carbon, thiocarbonyl carbon, aromatic carbons, and the carbons of the allyl groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₁₄H₁₅IN₂OS.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Iodobenzoyl chloride is corrosive and lachrymatory. Handle with care.

  • Diallylamine is flammable and toxic. Avoid inhalation and contact with skin.

  • Acetone is a flammable solvent. Avoid open flames and sparks.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application of N,N-diallyl-N'-(2-iodobenzoyl)thiourea in Cancer Cell Lines: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no available data on the application of the specific compound N,N-diallyl-N'-(2-iodobenzoyl)thiourea in cancer cell lines.

Despite extensive searches of scholarly databases and scientific publications, no research articles, application notes, or experimental protocols were found that specifically investigate the effects of this compound on any type of cancer cell line.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this particular compound. The core requirements concerning data presentation, experimental protocols, and visualizations cannot be fulfilled due to the absence of foundational research on this molecule.

Researchers, scientists, and drug development professionals interested in the potential anticancer activities of novel thiourea derivatives may find relevant information in studies of structurally related compounds. The broader class of thiourea derivatives has been a subject of interest in oncology research, with various analogs demonstrating a range of biological activities. However, it is crucial to note that the specific biological effects and mechanisms of action are highly dependent on the particular chemical structure of the compound. Direct extrapolation of findings from other thiourea derivatives to this compound would be speculative without experimental validation.

Further research, including the synthesis, characterization, and in vitro evaluation of this compound, would be necessary to determine its potential as a therapeutic agent in oncology.

Synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea. This compound belongs to the class of acylthioureas, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis is a two-step, one-pot procedure involving the formation of 2-iodobenzoyl isothiocyanate from 2-iodobenzoyl chloride and potassium thiocyanate, followed by an in-situ reaction with N,N-diallylamine. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

N-acylthiourea derivatives are a versatile class of organic compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the toxophoric N-C(=S)-N-C(=O) group is crucial for their bioactivity. The synthesis of these compounds is typically achieved by the reaction of an aroyl isothiocyanate with a suitable amine. This application note details a reliable method for the preparation of this compound, a novel derivative with potential for further biological evaluation.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Formation of 2-iodobenzoyl isothiocyanate: 2-iodobenzoyl chloride reacts with potassium thiocyanate in an anhydrous solvent to form the highly reactive 2-iodobenzoyl isothiocyanate intermediate.

  • Formation of this compound: The in-situ generated 2-iodobenzoyl isothiocyanate is then treated with N,N-diallylamine to yield the final product.

Experimental Protocol

Materials and Methods

Reagents:

  • 2-iodobenzoyl chloride

  • Potassium thiocyanate (KSCN)

  • N,N-diallylamine

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Synthesis Procedure
  • Preparation of 2-iodobenzoyl isothiocyanate (in-situ):

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium thiocyanate (1.0 eq).

    • Add 100 mL of anhydrous acetone to the flask and stir the suspension.

    • In a separate flask, dissolve 2-iodobenzoyl chloride (1.0 eq) in 50 mL of anhydrous acetone.

    • Transfer the 2-iodobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred suspension of potassium thiocyanate over 30 minutes at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC. The formation of the isothiocyanate can be observed by the disappearance of the benzoyl chloride spot.[1][2][3]

  • Synthesis of this compound:

    • After the formation of the isothiocyanate is complete (as indicated by TLC), cool the reaction mixture to 0 °C using an ice bath.

    • Dissolve N,N-diallylamine (1.0 eq) in 20 mL of anhydrous acetone.

    • Add the N,N-diallylamine solution dropwise to the cooled reaction mixture over 20 minutes, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the isothiocyanate is consumed.

  • Work-up and Purification:

    • Upon completion of the reaction, filter the mixture through a Büchner funnel to remove the potassium chloride precipitate. Wash the precipitate with a small amount of acetone.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound should be confirmed by spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as C=O, C=S, and N-H vibrations.[4]

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
2-iodobenzoyl chlorideC₇H₄ClIO266.46TBD1.0
Potassium thiocyanateKSCN97.18TBD1.0
N,N-diallylamineC₆H₁₁N97.16TBD1.0
This compoundC₁₄H₁₅IN₂OS386.25TBD-

TBD: To be determined based on the desired scale of the reaction.

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
FT-IR (cm⁻¹) ~3200-3400 (N-H stretching), ~1680-1700 (C=O stretching, amide I), ~1500-1550 (N-H bending, C-N stretching, amide II), ~1300-1350 (C=S stretching)[4]
¹H NMR (ppm) Aromatic protons (multiplets, ~7.0-8.0 ppm), allyl protons (multiplets, ~5.0-6.0 ppm for vinyl protons and ~4.0-4.5 ppm for methylene protons), N-H proton (broad singlet, may be downfield)
¹³C NMR (ppm) Carbonyl carbon (~165-175 ppm), thiocarbonyl carbon (~180-190 ppm), aromatic carbons (~120-140 ppm), allyl carbons (~115-135 ppm for vinyl carbons and ~45-55 ppm for methylene carbons)

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Formation of 2-iodobenzoyl isothiocyanate cluster_step2 Step 2: Synthesis of this compound cluster_step3 Step 3: Work-up and Purification reagents1 2-iodobenzoyl chloride + Potassium thiocyanate reflux Reflux (1-2h) reagents1->reflux in solvent1 Anhydrous Acetone solvent1->reflux intermediate 2-iodobenzoyl isothiocyanate (in-situ) reflux->intermediate reaction Stir at RT (2-4h) intermediate->reaction reagent2 N,N-diallylamine reagent2->reaction add dropwise at 0°C filtration Filtration reaction->filtration concentration1 Concentration filtration->concentration1 extraction Liquid-Liquid Extraction concentration1->extraction drying Drying (MgSO4) extraction->drying concentration2 Concentration drying->concentration2 purification Recrystallization or Column Chromatography concentration2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • 2-iodobenzoyl chloride is corrosive and lachrymatory. Handle with care.

  • Acetone is a flammable solvent. Avoid open flames and sparks.

  • Handle all chemicals with caution and refer to their respective Material Safety Data Sheets (MSDS).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be adapted for the synthesis of other N-acylthiourea derivatives. The characterization data provided will aid in the confirmation of the final product's structure. This protocol is a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

References

N,N-Diallyl-N'-(2-iodobenzoyl)thiourea: A Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

N,N-diallyl-N'-(2-iodobenzoyl)thiourea is a key synthetic intermediate poised for significant applications in the construction of diverse heterocyclic scaffolds. The presence of multiple reactive functionalities within its structure—two allyl groups, a thiourea moiety, and an ortho-iodobenzoyl group—renders it a versatile precursor for a variety of intramolecular cyclization strategies. This document provides detailed application notes on the synthetic utility of this intermediate and robust protocols for its preparation and subsequent transformation into valuable heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.

Synthetic Applications

The unique structural features of this compound allow for its application in several types of cyclization reactions to generate a range of heterocyclic systems. The primary synthetic pathways involve the intramolecular cyclization of the N-allylthiourea moiety and radical-mediated cyclization involving the ortho-iodobenzoyl group.

1. Synthesis of Thiazine and Thiazoline Derivatives:

The N-allylthiourea core is a well-established precursor for the synthesis of sulfur and nitrogen-containing heterocycles. Intramolecular cyclization of N-allylthioureas can proceed via electrophilic or radical pathways to yield valuable thiazoline and thiazine derivatives. While specific literature on the cyclization of this compound is emerging, related transformations of N-allyl-N'-aroylthioureas suggest high potential for similar reactivity. The reaction conditions can be tuned to favor either five- or six-membered ring formation.

2. Radical-Mediated Synthesis of Benzothiazepines and Related Heterocycles:

The presence of the 2-iodobenzoyl group opens up possibilities for radical cyclization reactions. The carbon-iodine bond can be homolytically cleaved using radical initiators or photoredox catalysis to generate an aryl radical. This radical can then undergo intramolecular addition to one of the allyl groups, leading to the formation of complex polycyclic systems, such as benzothiazepine derivatives. The specific outcome of the reaction is dependent on the reaction conditions and the radical trapping agent employed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a three-step synthesis of the target intermediate starting from 2-iodobenzoic acid.

Step 1: Synthesis of 2-Iodobenzoyl Chloride

  • Materials: 2-Iodobenzoic acid, thionyl chloride.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (2.0-3.0 eq). The reaction mixture is heated to reflux (approximately 80°C) for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to afford crude 2-iodobenzoyl chloride, which can be used in the next step without further purification. A yield of 94% can be expected for this reaction.[1]

  • Safety Note: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases.

Step 2: Synthesis of 2-Iodobenzoyl Isothiocyanate

  • Materials: 2-Iodobenzoyl chloride, potassium thiocyanate (KSCN), dry acetone.

  • Procedure: To a solution of 2-iodobenzoyl chloride (1.0 eq) in dry acetone, add finely ground potassium thiocyanate (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure to yield 2-iodobenzoyl isothiocyanate. This intermediate is often used immediately in the next step.

Step 3: Synthesis of this compound

  • Materials: 2-Iodobenzoyl isothiocyanate, diallylamine, dry acetonitrile.

  • Procedure: Dissolve the crude 2-iodobenzoyl isothiocyanate (1.0 eq) in dry acetonitrile. To this solution, add diallylamine (1.05 eq) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-6 hours. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Table 1: Summary of Synthesis Protocol for this compound

StepReactantsReagents and SolventsTypical Yield (%)
12-Iodobenzoic acidThionyl chloride~94[1]
22-Iodobenzoyl chlorideKSCN, Acetone(Not isolated)
32-Iodobenzoyl isothiocyanate, DiallylamineAcetonitrile70-85 (estimated)

Protocol 2: Intramolecular Cyclization to Thiazine Derivatives (Proposed)

This protocol is a proposed method based on the general cyclization of N-allyl-N'-aroylthioureas.

  • Materials: this compound, N-bromosuccinimide (NBS) or iodine (I₂), carbon tetrachloride or dichloromethane.

  • Procedure: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂), add a solution of the electrophilic halogen source (NBS or I₂, 1.1 eq) in the same solvent dropwise at room temperature. The reaction mixture is stirred for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding thiazine derivative.

Table 2: Proposed Conditions for Thiazine Synthesis

ElectrophileSolventExpected Product
NBSCCl₄Bromomethyl-dihydro-benzothiazinone derivative
I₂CH₂Cl₂Iodomethyl-dihydro-benzothiazinone derivative

Visualization of Synthetic Pathways

Diagram 1: Synthesis of this compound

Synthesis A 2-Iodobenzoic Acid B 2-Iodobenzoyl Chloride A->B SOCl₂ C 2-Iodobenzoyl Isothiocyanate B->C KSCN D This compound C->D Diallylamine Cyclization cluster_start Starting Material cluster_path1 Electrophilic Cyclization cluster_path2 Radical Cyclization A This compound B Thiazine Derivative A->B Electrophile (e.g., I₂, NBS) C Benzothiazepine Derivative A->C Radical Initiator (e.g., AIBN, hv)

References

In Vitro Evaluation of N,N-diallyl-N'-(2-iodobenzoyl)thiourea Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established methodologies for in vitro cytotoxicity evaluation and published data on structurally related thiourea derivatives. As of the date of this document, specific experimental data for N,N-diallyl-N'-(2-iodobenzoyl)thiourea is not publicly available. The presented data is hypothetical and for illustrative purposes to guide researchers in designing their experimental workflow.

Introduction

Thiourea derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including significant anticancer properties.[1][2] These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.[3][4] The presence of benzoyl and allyl moieties in the structure of this compound suggests its potential as a novel anticancer agent. This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic effects of this compound.

Data Presentation

The cytotoxic activity of this compound can be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to quantify the compound's potency.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma488.5
A549Lung Carcinoma4812.3
HeLaCervical Carcinoma4815.1
HT-29Colorectal Adenocarcinoma4810.8

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (48h treatment)

Concentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis% Live Cells
0 (Control)2.11.50.895.6
515.48.21.175.3
1028.715.92.353.1
2045.225.13.526.2

Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells Treated with this compound (24h treatment)

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)65.220.514.3
555.122.822.1
1040.325.434.3
2028.928.143.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the cell cycle progression.[8]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][10]

Materials:

  • Treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add the cell lysate, reaction buffer with DTT, and the DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-3 activity compared to the control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Evaluation cluster_analysis Data Analysis cell_culture Cancer Cell Lines (MCF-7, A549, etc.) seeding Seed cells in plates cell_culture->seeding treatment Treat with N,N-diallyl-N'- (2-iodobenzoyl)thiourea seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle caspase Caspase-3 Assay (Apoptosis Pathway) treatment->caspase ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist caspase_activity Caspase-3 Activity Fold Change caspase->caspase_activity

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound bax Bax compound->bax activation bcl2 Bcl-2 compound->bcl2 inhibition mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 activation caspase3 Caspase-3 caspase9->caspase3 activation parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

Cell_Cycle_Regulation compound This compound g2_m_checkpoint G2/M Checkpoint compound->g2_m_checkpoint Arrest g1 G1 Phase cdk4_6_cyclinD CDK4/6-Cyclin D g1_s_checkpoint G1/S Checkpoint g1->g1_s_checkpoint s S Phase g2 G2 Phase s->g2 g2->g2_m_checkpoint m M Phase cdk4_6_cyclinD->g1_s_checkpoint promotes cdk2_cyclinE CDK2-Cyclin E cdk2_cyclinE->g1_s_checkpoint promotes cdk2_cyclinA CDK2-Cyclin A cdk2_cyclinA->g2 promotes S phase progression cdk1_cyclinB CDK1-Cyclin B cdk1_cyclinB->g2_m_checkpoint promotes g1_s_checkpoint->s g2_m_checkpoint->m

Caption: Potential mechanism of cell cycle arrest at the G2/M checkpoint.

References

Application Notes and Protocols for Molecular Docking Studies of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-diallyl-N'-(2-iodobenzoyl)thiourea is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a benzoyl moiety and allyl groups can influence the compound's lipophilicity and binding interactions with biological targets. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target, providing insights into its potential mechanism of action. These studies are instrumental in rational drug design and for prioritizing compounds for further experimental validation.

This document provides detailed protocols for conducting molecular docking studies on this compound and a general methodology for its synthesis, based on established procedures for similar thiourea derivatives.[4][5][6]

Data Presentation

While specific experimental data for this compound is not publicly available, the following table represents a typical summary of results from a molecular docking study against potential cancer-related protein targets. The data is hypothetical and for illustrative purposes.

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
EGFR Tyrosine Kinase1M17-8.50.25Met793, Leu718, Gly796
BRAF Kinase (V600E)4UBP-9.20.12Leu505, Val528, Phe583
DNA Gyrase Subunit B1KZN-7.80.89Asp73, Asn46, Ile78

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the synthesis of other N-acyl thiourea derivatives.[1][5]

Materials:

  • 2-Iodobenzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Diallylamine

  • Acetone (anhydrous)

  • Dichloromethane

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Synthesis of 2-Iodobenzoyl isothiocyanate: A solution of 2-iodobenzoyl chloride (1 equivalent) in anhydrous acetone is added dropwise to a suspension of potassium thiocyanate (1.1 equivalents) in anhydrous acetone. The reaction mixture is stirred at room temperature for 2-3 hours. The formation of the isothiocyanate can be monitored by TLC.

  • Formation of the Thiourea Derivative: To the resulting solution containing the 2-iodobenzoyl isothiocyanate, diallylamine (1 equivalent) is added dropwise. The mixture is stirred at room temperature for an additional 4-6 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry.[7]

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein preparation wizard (e.g., in Maestro, PyMOL)

  • Ligand preparation tool (e.g., LigPrep, ChemDraw/Chem3D)

  • Visualization software (e.g., PyMOL, VMD, Discovery Studio)

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17 for EGFR).[8]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Repair any missing side chains or loops.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using chemical drawing software like ChemDraw.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).[8]

    • Generate possible ionization states and tautomers at a physiological pH.

  • Grid Generation:

    • Define the binding site on the target protein. This is typically the active site where the native ligand binds.

    • Generate a grid box that encompasses the defined binding site. The grid parameters will be used by the docking algorithm to calculate the binding energies.

  • Docking Simulation:

    • Run the docking algorithm to place the prepared ligand into the defined grid box of the receptor.

    • The docking program will generate multiple binding poses of the ligand in the protein's active site and calculate a scoring function (e.g., binding energy) for each pose.

  • Analysis of Results:

    • Analyze the top-ranked docking poses based on their binding energies and clustering.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, using molecular visualization software.

    • Compare the binding mode of the novel compound with known inhibitors of the target protein, if available.

Visualizations

molecular_docking_workflow Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 Draw 2D Structure (e.g., ChemDraw) L2 Convert to 3D & Energy Minimize (e.g., Chem3D) L1->L2 D1 Define Binding Site & Grid Generation L2->D1 P1 Download PDB File (e.g., from RCSB PDB) P2 Prepare Protein (Remove water, add hydrogens) P1->P2 P2->D1 D2 Run Docking Algorithm (e.g., AutoDock) D1->D2 A1 Analyze Docking Poses (Binding Energy, Ki) D2->A1 A2 Visualize Interactions (e.g., PyMOL) A1->A2 MAPK_pathway Potential Inhibition of MAPK/ERK Pathway EGFR EGFR RAS RAS EGFR->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Ligand This compound Ligand->EGFR Inhibition Ligand->RAF Inhibition

References

Application Notes and Protocols for N,N-diallyl-N'-(2-iodobenzoyl)thiourea in Heavy Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diallyl-N'-(2-iodobenzoyl)thiourea is a functionalized thiourea ligand with significant potential in heavy metal coordination chemistry. The presence of soft sulfur and hard oxygen donor atoms allows for versatile coordination behavior with a range of heavy metal ions. The diallyl groups offer possibilities for further functionalization or polymerization, while the 2-iodobenzoyl moiety introduces steric and electronic effects that can influence selectivity and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this ligand in heavy metal chelation.

Thiourea derivatives are well-established as effective chelating agents for heavy metals due to the ability of the sulfur atom to coordinate with soft metal ions.[1][2] The acyl group enhances the acidity of the N-H proton, facilitating deprotonation and the formation of stable bidentate O,S-coordinated metal complexes.[3] Theoretical studies on similar aroyl-substituted thiourea derivatives have shown a strong affinity for heavy metal cations such as Hg(II), Cd(II), and Pb(II).[1][4]

Applications in Heavy Metal Coordination Chemistry

The unique structural features of this compound make it a promising candidate for several applications:

  • Heavy Metal Sensing: The coordination of heavy metal ions can induce a measurable spectroscopic response (e.g., in UV-Vis or fluorescence spectroscopy), enabling its use as a chemosensor for the detection of environmental pollutants.

  • Remediation and Extraction: Its strong chelating ability can be exploited for the removal of toxic heavy metals from contaminated water sources. The ligand can be immobilized on solid supports for the development of new adsorbent materials.

  • Catalysis: Metal complexes of thiourea derivatives have been explored as catalysts in various organic transformations. The specific coordination environment provided by this ligand could lead to novel catalytic activities.

  • Biological and Medicinal Chemistry: Thiourea derivatives and their metal complexes have shown a wide range of biological activities.[5][6] The coordination of essential or toxic metal ions can modulate these properties.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of analogous N,N-dialkyl-N'-(aroyl)thiourea derivatives and their metal complexes.[3][7]

Protocol 1: Synthesis of this compound

This two-step synthesis involves the preparation of 2-iodobenzoyl isothiocyanate followed by its reaction with N,N-diallylamine.

Step 1: Synthesis of 2-iodobenzoyl isothiocyanate

  • Materials: 2-iodobenzoyl chloride, potassium thiocyanate (KSCN), dry acetone.

  • Procedure:

    • Dissolve 2-iodobenzoyl chloride (1 equivalent) in dry acetone.

    • Add a solution of KSCN (1 equivalent) in dry acetone dropwise to the 2-iodobenzoyl chloride solution with stirring.

    • Reflux the reaction mixture for 1-2 hours. The formation of a white precipitate (KCl) will be observed.

    • Cool the mixture to room temperature. The resulting solution containing 2-iodobenzoyl isothiocyanate is used directly in the next step without isolation.

Step 2: Synthesis of this compound

  • Materials: Solution of 2-iodobenzoyl isothiocyanate from Step 1, N,N-diallylamine, dry acetone.

  • Procedure:

    • To the freshly prepared solution of 2-iodobenzoyl isothiocyanate, add N,N-diallylamine (1 equivalent) dropwise with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain pure this compound.

G cluster_0 Step 1: Synthesis of 2-iodobenzoyl isothiocyanate cluster_1 Step 2: Synthesis of this compound 2-iodobenzoyl_chloride 2-iodobenzoyl chloride Acetone_reflux Acetone (reflux) 2-iodobenzoyl_chloride->Acetone_reflux KSCN KSCN KSCN->Acetone_reflux Isothiocyanate_intermediate 2-iodobenzoyl isothiocyanate (in solution) Acetone_reflux->Isothiocyanate_intermediate Reaction_mixture Reaction at RT Isothiocyanate_intermediate->Reaction_mixture Diallylamine N,N-diallylamine Diallylamine->Reaction_mixture Precipitation Precipitation (cold water) Reaction_mixture->Precipitation Final_product This compound Precipitation->Final_product

Figure 1. Synthetic workflow for this compound.
Protocol 2: Synthesis of a Heavy Metal Complex (e.g., Pb(II) complex)

  • Materials: this compound, Lead(II) acetate (Pb(OAc)₂), ethanol.

  • Procedure:

    • Dissolve this compound (2 equivalents) in hot ethanol.

    • Dissolve Pb(OAc)₂ (1 equivalent) in ethanol.

    • Add the lead(II) acetate solution dropwise to the hot ligand solution with continuous stirring.

    • A precipitate should form upon mixing.

    • Reflux the mixture for 1-2 hours to ensure complete reaction.

    • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Filter the solid complex, wash with cold ethanol, and dry in a desiccator over silica gel.

Protocol 3: Characterization of the Ligand and its Metal Complexes

Standard analytical techniques should be employed for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the structure of the synthesized ligand and to study the changes upon metal coordination.

  • Infrared (IR) Spectroscopy: IR spectra (typically in the 4000-400 cm⁻¹ range) are crucial for identifying the coordination sites. A shift in the C=O and C=S stretching vibrations upon complexation provides evidence for O,S-bidentate coordination.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra can be used to study the electronic transitions in the ligand and its complexes. Titration experiments can be performed to determine the stoichiometry and binding constants of the metal complexes.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) of the synthesized compounds and confirm their purity.

  • Mass Spectrometry: To confirm the molecular weight of the ligand and its complexes.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound and its Pb(II) complex, based on data from analogous compounds.[3][7]

Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts (δ, ppm)

Compound¹H NMR (DMSO-d₆)¹³C NMR (DMSO-d₆)
Ligand ~11.5 (s, 1H, N¹H), ~9.5 (s, 1H, N³H), 7.9-7.2 (m, 4H, Ar-H), 5.9-5.7 (m, 2H, =CH-), 5.3-5.1 (m, 4H, =CH₂), 4.2-4.0 (d, 4H, -CH₂-)~180 (C=S), ~168 (C=O), ~140-125 (Ar-C), ~132 (=CH-), ~118 (=CH₂), ~50 (-CH₂-)
Pb(II) Complex Absence of N¹H and N³H signals, shifts in aromatic and allyl proton signals.Shift in C=S and C=O signals, indicating coordination.

Table 2: Key IR Stretching Frequencies (ν, cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C=S)
Ligand ~3200-3100~1680~1250
Pb(II) Complex Absent~1600 (shift to lower frequency)~1200 (shift to lower frequency)

Logical Relationships in Metal Coordination

The coordination of this compound with a heavy metal ion (M²⁺) typically proceeds through a deprotonation step, leading to the formation of a stable six-membered chelate ring.

G Ligand This compound (HL) Deprotonation Deprotonation of N-H Ligand->Deprotonation Metal_ion Heavy Metal Ion (M²⁺) Coordination O,S-Bidentate Coordination Metal_ion->Coordination Deprotonation->Coordination L⁻ Complex [M(L)₂] Complex Coordination->Complex

Figure 2. Logical pathway of heavy metal complex formation.

Conclusion

This compound represents a versatile ligand for heavy metal coordination chemistry with potential applications in sensing, remediation, and catalysis. The provided protocols, based on well-established literature precedents for similar compounds, offer a solid foundation for researchers to synthesize, characterize, and explore the properties of this ligand and its metal complexes. The expected spectroscopic data and coordination behavior provide a useful reference for the analysis of experimental results. Further research into this specific compound is warranted to fully elucidate its coordination properties and unlock its potential in various scientific and industrial fields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-diallyl-N'-(2-iodobenzoyl)thiourea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing N-acyl thioureas, including this compound, is a two-step, one-pot reaction. It begins with the formation of an acyl isothiocyanate intermediate from the corresponding acyl chloride and a thiocyanate salt. This intermediate is then reacted in situ with an amine to yield the final product.[1][2][3][4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Common issues include incomplete formation of the acyl isothiocyanate intermediate, poor nucleophilicity of the amine, or side reactions. To enhance the yield, consider employing a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB), which can be particularly effective in heterogeneous reaction mixtures.[1] Alternatively, utilizing ultrasonic irradiation has been shown to be an efficient and environmentally friendly method for improving yields in N-aroyl thiourea synthesis.[2]

Q3: I am observing significant impurity formation. What are the likely side products and how can they be minimized?

A3: Impurities in thiourea synthesis can include unreacted starting materials, thiocyanates, and other by-products.[5] To minimize these, ensure that anhydrous solvents are used to prevent hydrolysis of the reactive acyl isothiocyanate intermediate. Additionally, careful control of the reaction temperature and time can help to reduce the formation of undesired side products. Purification is typically achieved through recrystallization from a suitable solvent like ethanol.

Q4: Are there alternative synthetic strategies if the standard acyl isothiocyanate method is not successful?

A4: Yes, several alternative routes can be explored. One such method involves the use of 1,1'-thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer reagent, which reacts with two equivalents of an amine to form the thiourea.[6] Another approach is to first synthesize the corresponding urea and then convert it to the thiourea using Lawesson's reagent.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive 2-iodobenzoyl chloride.- Decomposition of the acyl isothiocyanate intermediate.- Low reactivity of N,N-diallylamine.- Insufficient reaction time or temperature.- Verify the quality of the 2-iodobenzoyl chloride.- Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).- Consider adding a phase-transfer catalyst (e.g., TBAB) to increase the reaction rate.[1]- Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC.
Formation of Multiple Products/Impurities - Presence of moisture leading to hydrolysis.- Side reactions due to excessive heat.- Non-optimal stoichiometry of reactants.- Use freshly distilled, anhydrous solvents.- Maintain the recommended reaction temperature and avoid overheating.- Carefully control the molar ratios of the reactants as specified in the protocol.
Difficulty in Product Purification - Oily product that is difficult to crystallize.- Co-precipitation of impurities.- Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).- Try different solvents for recrystallization (e.g., ethanol, methanol, or solvent mixtures).
Inconsistent Yields - Variability in reagent quality.- Fluctuations in reaction conditions.- Use reagents from a reliable source and ensure their purity.- Maintain consistent reaction parameters (temperature, stirring speed, reaction time) across all experiments.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is based on established methods for the synthesis of analogous N-acyl thioureas.

Materials:

  • 2-iodobenzoyl chloride

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • N,N-diallylamine

  • Anhydrous acetone

  • Tetra-n-butylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • To a solution of 2-iodobenzoyl chloride (10 mmol) in anhydrous acetone (50 mL), add potassium thiocyanate (12 mmol).

  • (Optional) Add a catalytic amount of TBAB (0.5 mmol).

  • Reflux the mixture with vigorous stirring for 1-2 hours. The reaction progress can be monitored by the formation of a precipitate (KCl).

  • Cool the reaction mixture to room temperature.

  • Slowly add N,N-diallylamine (10 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.

  • Pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various N-acyl thioureas under different conditions, which can serve as a benchmark for optimizing the synthesis of this compound.

Compound Method Catalyst/Additive Yield (%) Reference
N-acyl thiourea derivativesConventional heatingNone54-73[1]
N-acyl thiourea with benzothiazole moietyConventional heatingTBABImproved yield (specific % not stated)[1]
N-(cyclohexylcarbamothioyl)-2-naphthamideUltrasonic irradiationNoneGood (specific % not stated)[2]
N-Benzoyl-N′-(4′-cyanophenyl)thioureaReflux in acetoneNone87[3]
Symmetrical N,N′-disubstituted thioureasMicrowave irradiationAluminaHigh yields (specific % not stated)[8]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Yield or Impurities check_reagents Check Reagent Quality - Anhydrous Solvents? - Pure Starting Materials? start->check_reagents reagent_issue Problem Identified: Use pure, dry reagents. check_reagents->reagent_issue No reagent_ok Reagents OK check_reagents->reagent_ok Yes optimize_conditions Optimize Reaction Conditions - Temperature - Reaction Time reagent_ok->optimize_conditions conditions_issue Problem Persists optimize_conditions->conditions_issue No Improvement conditions_ok Yield Improved optimize_conditions->conditions_ok Improvement add_catalyst Consider Catalysis - Add Phase-Transfer Catalyst (TBAB) conditions_issue->add_catalyst catalyst_issue Still Low Yield add_catalyst->catalyst_issue No Improvement catalyst_ok Yield Improved add_catalyst->catalyst_ok Improvement alt_energy Alternative Energy Source - Ultrasonic Irradiation - Microwave Irradiation catalyst_issue->alt_energy energy_ok Yield Improved alt_energy->energy_ok Improvement alt_route Consider Alternative Synthetic Route - TCDI Method - Lawesson's Reagent alt_energy->alt_route No Improvement

Caption: Troubleshooting workflow for optimizing thiourea synthesis.

General Synthesis Pathway

SynthesisPathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_iodobenzoyl_chloride 2-Iodobenzoyl Chloride Isothiocyanate 2-Iodobenzoyl Isothiocyanate (in situ) 2_iodobenzoyl_chloride->Isothiocyanate KSCN KSCN KSCN->Isothiocyanate Diallylamine N,N-Diallylamine Thiourea This compound Diallylamine->Thiourea Isothiocyanate->Thiourea

Caption: General synthesis pathway for this compound.

References

troubleshooting N,N-diallyl-N'-(2-iodobenzoyl)thiourea reaction by-products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically a two-step, one-pot reaction. First, 2-iodobenzoyl chloride is reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) to form the intermediate 2-iodobenzoyl isothiocyanate. This is followed by the in-situ addition of diallylamine, which acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to yield the final product, this compound.[1][2][3]

Q2: What are the most common side reactions and by-products I should be aware of?

The primary side reactions include the hydrolysis of the 2-iodobenzoyl isothiocyanate intermediate, intramolecular cyclization of the final product, and reactions involving impurities in the starting materials. A summary of potential by-products is provided in the table below.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Moisture in the reaction: Water can hydrolyze the 2-iodobenzoyl isothiocyanate intermediate to the less reactive 2-iodobenzamide.

  • Suboptimal reaction temperature: The formation of the isothiocyanate and the subsequent reaction with diallylamine are temperature-sensitive.

  • Impure reagents: Impurities in diallylamine or the acyl chloride can lead to competing side reactions.

  • Inefficient purification: The product may be lost during workup and purification steps.

Q4: I am observing an unexpected peak in my NMR/LC-MS. What could it be?

Unexpected peaks often correspond to the by-products listed in the troubleshooting table. The most likely candidates are 2-iodobenzamide (from hydrolysis) or a cyclized product. Comparing the spectral data with known literature values for these compounds can help in identification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause Recommended Solution
Low or no product formation Incomplete formation of 2-iodobenzoyl isothiocyanate.Ensure anhydrous reaction conditions. Use freshly distilled solvents. Confirm the quality of the thiocyanate salt.
Hydrolysis of 2-iodobenzoyl isothiocyanate.Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of diallylamine.Check the purity of the diallylamine. Consider a slight excess of the amine.
Presence of a major by-product with a mass corresponding to 2-iodobenzamide Hydrolysis of 2-iodobenzoyl isothiocyanate.Strictly maintain anhydrous conditions. Add diallylamine to the in-situ generated isothiocyanate without delay.
Presence of unexpected heterocyclic by-products Intramolecular cyclization of the thiourea product.Optimize the reaction temperature and time. Lower temperatures may disfavor cyclization. Prompt workup after reaction completion is recommended.
Oily or difficult-to-purify product Presence of unreacted starting materials or polymeric by-products.Optimize the stoichiometry of the reactants. For purification, consider column chromatography with a gradient elution system.
Reaction mixture turns dark or tar-like Decomposition of the isothiocyanate or product.Control the reaction temperature carefully, especially during the formation of the isothiocyanate. Avoid prolonged reaction times at elevated temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Iodobenzoyl chloride

  • Ammonium thiocyanate (or Potassium thiocyanate), dried

  • Diallylamine, distilled

  • Anhydrous acetone (or other suitable aprotic solvent like acetonitrile)

  • Anhydrous workup solvents (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Formation of 2-Iodobenzoyl Isothiocyanate:

    • To a solution of 2-iodobenzoyl chloride (1.0 eq) in anhydrous acetone, add dried ammonium thiocyanate (1.1 eq) in one portion.

    • Stir the mixture at room temperature for 1-2 hours. The formation of a white precipitate (ammonium chloride) is typically observed.

  • Formation of this compound:

    • Cool the reaction mixture containing the in-situ generated 2-iodobenzoyl isothiocyanate to 0 °C.

    • Slowly add diallylamine (1.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the isothiocyanate.

  • Workup and Purification:

    • Filter the reaction mixture to remove the ammonium chloride precipitate and wash the solid with a small amount of anhydrous acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

main_reaction A 2-Iodobenzoyl Chloride C 2-Iodobenzoyl Isothiocyanate A->C + NH4SCN - NH4Cl B Ammonium Thiocyanate B->C E This compound C->E + Diallylamine D Diallylamine D->E

Caption: Main synthesis pathway for this compound.

Potential Side Reactions

side_reactions cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Intramolecular Cyclization Pathways A 2-Iodobenzoyl Isothiocyanate B 2-Iodobenzamide A->B + H2O C This compound D 2-(Diallylamino)benzo[d]thiazole C->D Iodine participation E Thiazoline/Thiazinone Derivatives C->E Allyl group participation

Caption: Potential by-product formation pathways.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Purity start->check_reagents analyze_byproducts Analyze By-products (NMR, LC-MS) check_conditions->analyze_byproducts solution_reagents Purify/Distill Reagents check_reagents->solution_reagents hydrolysis Predominant 2-Iodobenzamide? analyze_byproducts->hydrolysis cyclization Predominant Cyclized Products? hydrolysis->cyclization No solution_hydrolysis Improve Anhydrous Technique Use Inert Atmosphere hydrolysis->solution_hydrolysis Yes other Other Impurities cyclization->other No solution_cyclization Optimize Temperature and Reaction Time cyclization->solution_cyclization Yes solution_other Optimize Stoichiometry Improve Purification other->solution_other

Caption: A logical workflow for troubleshooting common synthesis issues.

References

improving purity of N,N-diallyl-N'-(2-iodobenzoyl)thiourea post-synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the post-synthesis purification of N,N-diallyl-N'-(2-iodobenzoyl)thiourea. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common purity challenges.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the purification of your target compound.

Q1: My final product has a low melting point and appears oily or sticky. What is the likely cause and how can I fix it?

A: An oily or sticky product often indicates the presence of unreacted starting materials or low molecular weight byproducts. The most common impurity is often the starting 2-iodobenzoic acid, which can form if the precursor, 2-iodobenzoyl chloride, is exposed to moisture.[1]

Recommended Actions:

  • Washing: Begin by triturating (grinding the solid in a solvent) your crude product with a non-polar solvent like hexanes. This will help remove non-polar impurities. If the product is still impure, a wash with a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) can help remove acidic impurities like 2-iodobenzoic acid. Be cautious, as your target compound may also be sensitive to prolonged exposure to base.

  • Recrystallization: This is the most effective method for removing most common impurities. See the detailed protocol in the "Experimental Protocols" section. A good starting solvent system to try is an ethanol/water or isopropanol/water mixture.[2][3]

Q2: After recrystallization, my yield is very low. What went wrong?

A: Low recovery after recrystallization can be due to several factors:

  • Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at cold temperatures.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent it from crashing out effectively upon cooling.

  • Premature Crystallization: If the solution cools too quickly or is disturbed during cooling, very fine crystals or an amorphous solid can form, which is harder to collect.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

Recommended Actions:

  • Solvent Optimization: If the yield is low, try a different solvent system. Good options for acylthioureas include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[3][4]

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator to maximize crystal formation.

  • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to concentrate it by evaporating some of the solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Q3: My NMR analysis shows the presence of unreacted N,N-diallylthiourea. How can I remove it?

A: N,N-diallylthiourea is more polar than the final product but may have similar solubility in some solvents.

Recommended Actions:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with an ethyl acetate/hexane gradient is a standard choice for purifying acylthioureas.[5] Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The less polar product should elute before the more polar N,N-diallylthiourea.

  • Recrystallization: A carefully chosen recrystallization solvent may also work. Since N,N-diallylthiourea has some water solubility, recrystallizing from a solvent system like ethanol/water can help leave it behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in an this compound synthesis? A: Common impurities include:

  • 2-Iodobenzoic acid: Formed from the hydrolysis of 2-iodobenzoyl chloride.[1] It is sparingly soluble in water but soluble in alcohols.[6][7]

  • Unreacted N,N-diallylthiourea: A starting material that failed to react.

  • Unreacted 2-iodobenzoyl isothiocyanate: The intermediate formed in situ.

  • Amide byproducts: Formed if the acid chloride reacts with any residual water and ammonia.[1]

Q: Which analytical technique is best for assessing the purity of my final product? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for quickly checking for the presence of impurities and for optimizing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q: Can I use an acid/base wash to purify my compound? A: Yes, with caution. A wash with a weak base like sodium bicarbonate solution can remove acidic impurities such as 2-iodobenzoic acid. However, the acylthiourea linkage can be sensitive to strong acids or bases, especially at elevated temperatures, which could lead to degradation of your product. Always perform washes with cold solutions and work quickly.

Data Presentation

The following table summarizes typical solvent systems used for the purification of acylthiourea derivatives. The optimal choice for this compound should be determined experimentally.

Purification MethodSolvent SystemTypical Ratios (v/v)Target Impurities RemovedReference
Recrystallization IsopropanolN/AGeneral impurities[2]
EthanolN/AGeneral impurities, starting materials[3]
Ethanol / WaterVariesPolar impurities, unreacted thiourea[8]
Ethyl Acetate / HexaneVariesLess polar impurities[4]
Column Chromatography Ethyl Acetate / Hexane10:90 to 50:50Starting materials, byproducts[5]
Methanol / Dichloromethane1:99 to 5:95Very polar impurities[5][9]
Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this initial cooling period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give the desired product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point is 20% ethyl acetate in hexane.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Below are diagrams illustrating key workflows for purifying this compound.

PurificationWorkflow crude Crude Product (Oily/Sticky Solid) check_purity Assess Purity (TLC, NMR, MP) crude->check_purity Initial Assessment wash Aqueous Wash (Cold Dilute NaHCO3) recryst Recrystallization (e.g., Ethanol/Water) wash->recryst Proceed to Crystallize impurity1 Acidic Impurities Removed (e.g., 2-Iodobenzoic Acid) wash->impurity1 pure_product Pure Product recryst->pure_product Purity Confirmed impurity2 Starting Materials & Byproducts Removed recryst->impurity2 column Column Chromatography (Silica, EtOAc/Hexane) column->pure_product Purity Confirmed column->impurity2 check_purity->wash Acidic Impurities Detected (Low pH) check_purity->recryst General Impurities Present check_purity->column Multiple Impurities or Similar Polarity

Caption: Troubleshooting workflow for post-synthesis purification.

Recrystallization_Logic start Start: Crude Product dissolve Dissolve in MINIMUM Hot Solvent start->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool filter Vacuum Filter Crystals cool->filter result Assess Yield & Purity filter->result success Success: Pure Product result->success High fail_yield Low Yield result->fail_yield Low Yield fail_purity Low Purity result->fail_purity Low Purity action1 Concentrate Mother Liquor & Recool fail_yield->action1 Try to Recover More action2 Repeat Recrystallization with Different Solvent fail_purity->action2 Re-purify

Caption: Logical steps and decision points in the recrystallization process.

References

N,N-diallyl-N'-(2-iodobenzoyl)thiourea stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-diallyl-N'-(2-iodobenzoyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Ideally, it should be stored in a tightly sealed container at -20°C. Exposure to light, moisture, and high temperatures should be minimized to prevent degradation.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, several potential degradation routes can be anticipated:

  • Hydrolysis: The thiourea and amide bonds can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-iodobenzoic acid, diallylamine, and thiourea.

  • Oxidation: The allyl groups are prone to oxidation, which can lead to the formation of various oxidation products. The sulfur atom in the thiourea group can also be oxidized.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. For instance, thermal degradation of similar compounds like allyl isothiocyanate in aqueous solution has been shown to produce N,N'-diallylthiourea and various sulfur-containing compounds.[1]

  • Dehalogenation: The carbon-iodine bond may be susceptible to reductive dehalogenation, particularly in the presence of reducing agents or under certain photochemical conditions.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: A validated stability-indicating analytical method is crucial for monitoring the compound and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique for this purpose.[2][3] The method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of my compound in solution during my experiments.

  • Question: What could be causing the rapid degradation of this compound in my experimental solution?

  • Answer: Several factors could be contributing to the instability of your compound in solution:

    • pH of the solution: The compound may be unstable at the pH of your experimental medium. Thiourea derivatives can be susceptible to hydrolysis under acidic or basic conditions. It is advisable to conduct stability studies at different pH values to determine the optimal range for your experiments.

    • Presence of oxidizing or reducing agents: Components in your medium could be reacting with the compound. The allyl groups and the thiourea moiety are susceptible to oxidation, while the iodo-substituent could be reduced.

    • Light exposure: Photodegradation can occur, especially with halogenated aromatic compounds. Ensure your experiments are conducted with minimal exposure to light, or use amber-colored vials.

    • Temperature: Elevated temperatures can accelerate degradation. Maintain your solutions at a controlled, cool temperature whenever possible.

Issue 2: I am seeing multiple peaks in my chromatogram that I cannot identify.

  • Question: How can I identify the unknown peaks appearing in the chromatogram of my this compound sample?

  • Answer: The appearance of unknown peaks likely indicates the presence of impurities or degradation products. To identify these, you can employ the following strategies:

    • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in generating the potential degradation products and correlating them with the unknown peaks in your sample.

    • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of unknown compounds. The fragmentation patterns can provide valuable information about the structure of the degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an unknown peak can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural information.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat in an oven at 80°C for 48 hours. For solid-state thermal stress, place the powdered compound at the same condition.

  • Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analyze the samples using a validated RP-HPLC method.

  • Analyze the samples using LC-MS to identify the mass of the degradation products.

Data Presentation: Example Degradation Data

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (60°C)2415.23
0.1 M NaOH (60°C)2445.85
3% H₂O₂ (RT)2422.54
Thermal (80°C)488.12
Photolytic2412.33

Visualizations

Proposed Degradation Pathways

G Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H₂O Oxidation Oxidation Parent->Oxidation [O] Thermal Thermal Degradation Parent->Thermal Δ Dehalogenation Dehalogenation Parent->Dehalogenation [H] Prod_H1 2-Iodobenzoic Acid Hydrolysis->Prod_H1 Prod_H2 Diallylamine Hydrolysis->Prod_H2 Prod_H3 Thiourea Hydrolysis->Prod_H3 Prod_O1 Oxidized Allyl Derivatives Oxidation->Prod_O1 Prod_O2 Sulfoxide/Sulfone Oxidation->Prod_O2 Prod_T Various Sulfur Compounds Thermal->Prod_T Prod_D N,N-diallyl-N'-(benzoyl)thiourea Dehalogenation->Prod_D

A diagram illustrating the potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

G Start Start: Compound Sample Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Stability_Study Long-term and Accelerated Stability Studies Start->Stability_Study HPLC_Dev Develop Stability-Indicating RP-HPLC Method Forced_Deg->HPLC_Dev HPLC_Val Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) HPLC_Dev->HPLC_Val HPLC_Val->Stability_Study Analysis Analyze Samples at Time Points Stability_Study->Analysis Data_Analysis Data Analysis and Shelf-life Determination Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

A flowchart depicting a typical experimental workflow for assessing the stability of a compound.

References

Technical Support Center: Phase-Transfer Catalysis in N-Acyl Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-acyl thioureas using phase-transfer catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a phase-transfer catalyst in N-acyl thiourea synthesis?

A phase-transfer catalyst (PTC) is utilized to facilitate the reaction between reactants that are soluble in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the synthesis of N-acyl thioureas, the first step often involves the reaction of a solid inorganic thiocyanate salt (like potassium or ammonium thiocyanate) with an acyl chloride, which is typically soluble in an organic solvent. The PTC, such as tetrabutylammonium bromide (TBAB), transports the thiocyanate anion from the solid or aqueous phase into the organic phase, where it can react with the acyl chloride to form the acyl isothiocyanate intermediate. This significantly increases the reaction rate and overall yield.[1][2]

Q2: What are the common types of phase-transfer catalysts used for this synthesis?

The most commonly employed phase-transfer catalysts for N-acyl thiourea synthesis are quaternary ammonium salts and polyethylene glycols (PEGs).[3][4]

  • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB) is a frequently cited example that has been shown to dramatically improve reaction yields.[1][2] Other quaternary ammonium and phosphonium salts are also effective.[5]

  • Polyethylene Glycols (PEGs): PEGs, such as PEG-400 and PEG-600, are also used as efficient and often more environmentally friendly phase-transfer catalysts.[3]

Q3: Can this synthesis be performed without a solvent?

Yes, solvent-free and microwave-assisted conditions have been successfully applied to the synthesis of N-acyl thioureas using phase-transfer catalysis.[4] These "green chemistry" approaches can offer several advantages, including reduced environmental impact, shorter reaction times, and simplified purification procedures.[3][4]

Q4: How significant is the yield improvement when using a phase-transfer catalyst?

The improvement in yield can be substantial. For instance, in the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide, the yield was reported to increase from 41% without a catalyst to 76% with the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Phase Transfer: The chosen PTC may not be effective for the specific reactants and solvent system. 2. Catalyst Inactivity/Poisoning: The PTC may have degraded or been poisoned by impurities. 3. Hydrolysis of Acyl Isothiocyanate Intermediate: Presence of water in the reaction mixture can lead to the hydrolysis of the reactive acyl isothiocyanate intermediate.[6][7] 4. Low Reactivity of Amine: The amine used in the second step may be sterically hindered or electronically deactivated.1. Optimize the PTC: Screen different PTCs (e.g., various quaternary ammonium salts, PEGs). Consider the lipophilicity of the catalyst. 2. Ensure Catalyst Quality and Anhydrous Conditions: Use a fresh, high-purity PTC. Ensure all reactants and solvents are thoroughly dried. 3. Work Under Anhydrous Conditions: Use anhydrous solvents and dry reactants. The reaction of acyl chloride with ammonium thiocyanate should be performed under strictly anhydrous conditions to prevent hydrolysis.[8] 4. Increase Reaction Time/Temperature: For less reactive amines, extending the reaction time or moderately increasing the temperature for the second step may be necessary.
Formation of Side Products 1. Decomposition of Acyl Isothiocyanate: The acyl isothiocyanate intermediate can be unstable and may decompose, especially at elevated temperatures.[6] 2. Reaction of PTC with Reactants/Products: In some cases, the PTC itself can react with the electrophilic species present.1. Control Reaction Temperature: Perform the formation of the acyl isothiocyanate at room temperature or below, and add the amine promptly once the intermediate is formed. 2. Choose an Inert PTC: Select a PTC that is stable under the reaction conditions. Quaternary ammonium salts are generally robust, but their stability can be affected by strong bases or high temperatures.
Difficult Product Purification 1. Removal of the PTC: Quaternary ammonium salts can sometimes be difficult to separate from the final product. 2. Oily or Impure Product: The crude product may be an oil or contain unreacted starting materials and byproducts.1. Use Water-Soluble PTCs or PEGs: Consider using a PTC that can be easily washed away with water during workup. PEGs are a good option in this regard. 2. Recrystallization: Most N-acyl thioureas are crystalline solids and can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[8][9] Washing the crude product with water and a non-polar solvent can help remove impurities before recrystallization.[4]
Reaction Stalls or is Sluggish 1. Poor Stirring/Agitation: In a heterogeneous reaction, inefficient mixing will limit the interfacial area where the phase transfer occurs.[10] 2. Inappropriate Solvent: The solvent must be able to dissolve the organic-soluble reactants but should be immiscible with the phase containing the inorganic salt.[11]1. Increase Stirring Rate: Use vigorous mechanical or magnetic stirring to ensure good mixing of the phases.[10] 2. Solvent Selection: Aprotic solvents like acetone, acetonitrile, or dichloromethane are commonly used.[8][12] The choice of solvent can influence the efficiency of the PTC.

Quantitative Data Summary

The following table summarizes the impact of using a phase-transfer catalyst on the yield of an N-acyl thiourea.

CompoundCatalystYield (%)Reference
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideNone41[1]
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideTBAB76[1]

Experimental Protocols

General Two-Step Synthesis of N-Acyl Thioureas using a Phase-Transfer Catalyst

This protocol is a generalized procedure based on common methodologies.[1][4][8] Researchers should optimize conditions for their specific substrates.

Step 1: In Situ Formation of Acyl Isothiocyanate

  • To a solution of acyl chloride (1 equivalent) in a dry, aprotic solvent (e.g., acetone, acetonitrile), add a solid thiocyanate salt (e.g., KSCN or NH₄SCN, 1.1-1.2 equivalents).

  • Add the phase-transfer catalyst (e.g., TBAB or PEG-400, 0.05-0.1 equivalents).

  • Stir the heterogeneous mixture vigorously at room temperature for a specified time (typically 1-5 hours) to allow for the formation of the acyl isothiocyanate. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the acyl chloride peak and appearance of the isothiocyanate peak).

Step 2: Reaction with Amine to Form N-Acyl Thiourea

  • To the reaction mixture containing the in situ generated acyl isothiocyanate, add a solution of the desired primary or secondary amine (1 equivalent) in the same solvent.

  • Continue to stir the reaction mixture. The reaction is often exothermic. Depending on the reactivity of the amine, the reaction may be complete within a few hours at room temperature, or it may require gentle heating.

  • Monitor the reaction for the disappearance of the acyl isothiocyanate.

  • Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude N-acyl thiourea.

  • The solid product is collected by filtration, washed with water, and then purified, usually by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[8][9]

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Isothiocyanate Formation cluster_step2 Step 2: N-Acyl Thiourea Synthesis cluster_purification Purification acyl_chloride Acyl Chloride reaction1 Vigorous Stirring acyl_chloride->reaction1 thiocyanate Thiocyanate Salt (solid) thiocyanate->reaction1 ptc Phase-Transfer Catalyst ptc->reaction1 solvent Anhydrous Solvent solvent->reaction1 isothiocyanate Acyl Isothiocyanate (in solution) reaction1->isothiocyanate reaction2 Stirring/Heating isothiocyanate->reaction2 amine Amine amine->reaction2 product Crude N-Acyl Thiourea reaction2->product workup Precipitation in Water product->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure N-Acyl Thiourea recrystallization->final_product

Caption: Experimental workflow for the phase-transfer catalyzed synthesis of N-acyl thioureas.

Caption: Mechanism of phase-transfer catalysis in the formation of acyl isothiocyanate.

References

Technical Support Center: Quantification of N,N-diallyl-N'-(2-iodobenzoyl)thiourea via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining an HPLC method to quantify N,N-diallyl-N'-(2-iodobenzoyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the quantification of this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is recommended due to the non-polar nature of the compound.[1][2][3][4] A C18 column is a good initial choice for method development.[2][5] A typical starting point would involve a gradient elution with a mobile phase consisting of acetonitrile and water, with a UV detection wavelength set around the absorbance maximum of the compound.

Q2: How can I improve the peak shape and reduce tailing for my analyte?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column volume.[6][7] To mitigate tailing, consider the following:

  • Mobile Phase pH Adjustment: Adjusting the mobile phase pH can help suppress the ionization of silanol groups on the silica-based stationary phase, which can cause tailing.[8]

  • Use of an Additive: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can also reduce peak tailing.[9][10][11]

  • Sample Concentration: Injecting a more dilute sample can prevent column overload, which is a common cause of peak asymmetry.[7][12][13]

  • System Optimization: Minimize the length and internal diameter of tubing to reduce extra-column volume.[7]

Q3: My baseline is drifting during the analysis. What are the possible causes and solutions?

A3: Baseline drift can compromise the accuracy of your quantification.[9][10] Common causes include:

  • Mobile Phase Issues: Incomplete mobile phase mixing, degradation of solvents, or temperature fluctuations can lead to a drifting baseline.[9][10][14][15] Ensure your mobile phase is well-mixed, freshly prepared using high-purity solvents, and that the column and detector are temperature-controlled.[11][15][16]

  • Column Equilibration: Insufficient column equilibration time between injections can cause baseline drift.[15] Allow the column to fully equilibrate with the initial mobile phase conditions before each run.

  • Detector Lamp: A deteriorating detector lamp can also be a source of baseline instability.[15]

Q4: I am observing split peaks for my analyte. What could be the reason?

A4: Split peaks can arise from several issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to be delivered unevenly, leading to split peaks.[12]

  • Co-elution: It's possible that an impurity or a closely related compound is co-eluting with your analyte.[17]

Troubleshooting Guides

Problem: Poor Peak Resolution
Possible Cause Troubleshooting Steps
Inadequate mobile phase composition Optimize the gradient profile by adjusting the ramp rate or the initial and final organic solvent percentages.[13][18]
Incorrect column chemistry If resolution is still poor after mobile phase optimization, consider a different stationary phase (e.g., a phenyl or C8 column).[5]
Low column efficiency Ensure the column is not old or degraded. Check for and minimize extra-column volume in the system.
Elevated temperature While higher temperatures can improve efficiency, they may also reduce selectivity. Try running the analysis at a lower temperature.[19]
Problem: Baseline Noise
Possible Cause Troubleshooting Steps
Air bubbles in the system Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[9][10][14][15][16]
Contaminated mobile phase Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[14][16][20]
Pump or detector issues Check for leaks in the pump or detector.[15] A noisy baseline can also be a sign of a failing detector lamp.[15][16]
Dirty flow cell Flush the detector flow cell with a strong solvent like isopropanol.[14]

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines a refined reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA), optional.

  • This compound reference standard.

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water (with 0.1% TFA, if needed)
Mobile Phase B Acetonitrile (with 0.1% TFA, if needed)
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL

3. Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.05050
15.0595
20.0595
20.15050
25.05050

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Sample Injection MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC quantification.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues start Chromatographic Issue Identified Tailing Peak Tailing start->Tailing Splitting Peak Splitting start->Splitting Broadening Broad Peaks start->Broadening Drift Baseline Drift start->Drift Noise Baseline Noise start->Noise Shift Retention Time Shift start->Shift T1 Adjust Mobile Phase pH Tailing->T1 T2 Reduce Sample Concentration Tailing->T2 T3 Check for Extra-Column Volume Tailing->T3 S1 Check Sample Solvent Splitting->S1 S2 Inspect Column for Voids Splitting->S2 S3 Investigate Co-elution Splitting->S3 B1 Replace Old Column Broadening->B1 B2 Optimize Flow Rate Broadening->B2 D1 Ensure Proper Equilibration Drift->D1 D2 Prepare Fresh Mobile Phase Drift->D2 D3 Check Temperature Control Drift->D3 N1 Degas Mobile Phase Noise->N1 N2 Check for Leaks Noise->N2 N3 Clean Detector Flow Cell Noise->N3 RT1 Check Pump Flow Rate Shift->RT1 RT2 Verify Mobile Phase Composition Shift->RT2

Caption: Troubleshooting decision tree for common HPLC issues.

References

common problems and solutions in N-acyl thiourea reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during N-acyl thiourea reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-acyl thioureas?

The most widely used method for synthesizing N-acyl thioureas is the reaction of an amine with an in-situ generated acyl isothiocyanate. This typically involves two steps: first, the reaction of an acid chloride with a thiocyanate salt (such as potassium or ammonium thiocyanate) in an anhydrous solvent like acetone to form the acyl isothiocyanate intermediate. Second, the addition of a primary or secondary amine to this intermediate, which undergoes a nucleophilic addition to yield the final N-acyl thiourea product.

Q2: What are the critical parameters to control in N-acyl thiourea synthesis?

Ensuring anhydrous (dry) conditions is critical, as the acid chloride and the acyl isothiocyanate intermediate are sensitive to moisture. The presence of water can lead to the hydrolysis of the acid chloride back to the carboxylic acid, reducing the overall yield. The choice of solvent is also important, with anhydrous acetone being commonly used. Temperature control and reaction time are additional parameters that may require optimization depending on the specific substrates used.

Q3: Which analytical techniques are used to characterize N-acyl thioureas?

The structure and purity of synthesized N-acyl thioureas are typically confirmed using a combination of spectroscopic methods. These include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry. For crystalline compounds, single-crystal X-ray diffraction provides definitive structural elucidation.

Q4: What are some common applications of N-acyl thiourea derivatives?

N-acyl thiourea derivatives are a versatile class of compounds with a wide range of documented pharmacological activities. They are investigated as potential anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, and urease inhibitory agents. They also serve as key building blocks for the synthesis of various heterocyclic compounds.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Low yields are a frequent issue in N-acyl thiourea synthesis. The causes can range from suboptimal reaction conditions to the inherent reactivity of the starting materials.

Possible Causes & Solutions

CauseRecommended Solution
Moisture Contamination Acid chlorides are highly susceptible to hydrolysis. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Isothiocyanate Formation The reaction between the acid chloride and thiocyanate salt may be slow or incomplete. Consider using a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), to improve the reaction rate and yield.
Slow Reaction with Amine Some amines may react slowly with the acyl isothiocyanate. Gently heating the reaction mixture after the amine addition can often drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Decomposition Prolonged reaction times or excessive heat can sometimes lead to product degradation. Optimize the reaction time and temperature based on TLC monitoring.
Loss During Work-up/Purification N-acyl thioureas can have varying solubilities. During aqueous work-up, ensure the product has fully precipitated before filtration. Choose an appropriate solvent system for recrystallization to minimize loss. Poor aqueous solubility is a known challenge for some derivatives.

Quantitative Impact of a Phase-Transfer Catalyst

The use of a phase-transfer catalyst can significantly improve reaction yields. For example, in the synthesis of a specific N-acyl thiourea derivative, the yield was increased from 41% to 76% by introducing TBAB as a catalyst.

ConditionYield (%)
Without Catalyst41%
With TBAB Catalyst76%
Problem 2: Difficulty in Product Purification

Challenges in purification often stem from the presence of unreacted starting materials or the formation of side products.

Possible Causes & Solutions

CauseRecommended Solution
Unreacted Amine or Acid Chloride Ensure the stoichiometry of the reactants is correct. If the amine is volatile, a slight excess may be required. If unreacted acid chloride is the issue, it can often be removed by washing the crude product with a weak aqueous base solution.
Hydrolysis of Acid Chloride If the starting acid chloride hydrolyzes to the corresponding carboxylic acid, it can complicate purification. This can be minimized by strictly adhering to anhydrous conditions. The acidic impurity can often be removed by washing with a dilute sodium bicarbonate solution.
Formation of Side Products Side reactions can occur, particularly at elevated temperatures. Consider lowering the reaction temperature. Purification via column chromatography may be necessary if recrystallization is ineffective.
Poor Crystallinity Some N-acyl thioureas may precipitate as oils or amorphous solids, making recrystallization difficult. Try different solvent systems for crystallization or consider purification by column chromatography.

Experimental Protocols & Methodologies

General Synthesis of N-Acyl Thioureas

This protocol describes the common method of reacting an acid chloride with a thiocyanate salt, followed by an amine.

  • Preparation of Acyl Isothiocyanate (in situ):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the acid chloride (1 equivalent) in anhydrous acetone.

    • Separately, dissolve potassium thiocyanate or ammonium thiocyanate (1 to 2 equivalents) in anhydrous acetone.

    • Add the acid chloride solution dropwise to the thiocyanate solution with stirring.

    • Heat the reaction mixture to reflux for 1-3 hours to facilitate the formation of the acyl isothiocyanate. The formation of a precipitate (KCl or NH₄Cl) is often observed.

  • Reaction with Amine:

    • Cool the reaction mixture to room temperature.

    • Add a solution of the desired primary or secondary amine (1 equivalent) in anhydrous acetone dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours (typically 2-24 hours), monitoring the progress by TLC.

  • Isolation and Purification:

    • Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude N-acyl thiourea.

    • Collect the solid product by vacuum filtration and wash with water.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or isopropanol.

Visualizations

experimental_workflow General Experimental Workflow for N-Acyl Thiourea Synthesis cluster_step1 Step 1: Acyl Isothiocyanate Formation cluster_step2 Step 2: Thiourea Formation cluster_step3 Step 3: Isolation & Purification start Acid Chloride + KSCN in Anhydrous Acetone reflux Reflux (1-3h) start->reflux intermediate In-situ Acyl Isothiocyanate reflux->intermediate amine Add Amine in Anhydrous Acetone intermediate->amine stir Stir (2-24h) amine->stir precipitate Precipitate in Water stir->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure N-Acyl Thiourea recrystallize->product

Caption: A flowchart of the N-acyl thiourea synthesis protocol.

troubleshooting_low_yield Troubleshooting Logic for Low Yields problem Low Yield Observed cause1 Moisture Present? problem->cause1 solution1 Use Anhydrous Solvents & Flame-Dried Glassware cause1->solution1 Yes cause2 Slow Reaction? cause1->cause2 No solution2 Add Phase-Transfer Catalyst (TBAB) cause2->solution2 Yes solution3 Increase Reaction Time/Temp (Monitor by TLC) cause2->solution3 Yes cause3 Loss During Work-up? cause2->cause3 No solution4 Optimize Precipitation & Recrystallization Solvents cause3->solution4 Yes

Caption: A decision diagram for troubleshooting low reaction yields.

N,N-diallyl-N'-(2-iodobenzoyl)thiourea solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-diallyl-N'-(2-iodobenzoyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly concerning its solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10-30 mM) in DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.[2] Due to the compound's low aqueous solubility, direct dissolution in aqueous buffers is not recommended.

Q2: I observed precipitation when diluting my DMSO stock of this compound in my aqueous assay buffer. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds.[1][2] Here are several strategies to mitigate this:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. Typically, a final DMSO concentration of less than 1% is recommended to minimize solvent effects on biological systems.

  • Use a stepwise dilution protocol: Instead of a single large dilution, perform serial dilutions.

  • Incorporate solubilizing agents: Consider the use of co-solvents, surfactants, or cyclodextrins in your final assay buffer to enhance the solubility of the compound.[3][4][5]

  • Vortexing and warming: After dilution, vortex the solution gently. Brief warming to 37°C may also help in solubilization, but be cautious of compound stability at higher temperatures.[6]

Q3: Can I store this compound in solution?

A3: It is best to prepare fresh dilutions from a DMSO stock for each experiment. If storage is necessary, store the high-concentration DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[2][7] Aqueous solutions of the compound are not recommended for long-term storage due to its poor stability and solubility.

Q4: What are the potential biological activities of this compound?

A4: While specific biological activities for this compound are not extensively documented, thiourea derivatives are known to exhibit a wide range of biological effects, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[8][9] Therefore, it is plausible that this compound may modulate signaling pathways related to these activities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in biological assays.

Issue 1: Variability in Experimental Results

Possible Cause: Inconsistent compound concentration due to precipitation.

Solution:

  • Visually inspect for precipitates: Before adding the compound to your assay, carefully inspect the diluted solution for any visible precipitates.

  • Determine the solubility limit: Perform a solubility test by making serial dilutions of your DMSO stock in the assay medium and measure turbidity using a spectrophotometer. This will help you identify the maximum soluble concentration for your specific assay conditions.[6]

  • Optimize the dilution protocol: Refer to the dilution strategies mentioned in FAQ 2.

Issue 2: Compound Appears Inactive in a Cell-Based Assay

Possible Cause:

  • Low effective concentration: The compound may have precipitated out of the cell culture medium, leading to a lower effective concentration at the cellular level.

  • Cellular uptake issues: The compound may not be effectively crossing the cell membrane.

Solution:

  • Confirm solubility in media: Ensure the compound is soluble at the tested concentration in your specific cell culture medium, which can contain salts and proteins that affect solubility.[7]

  • Use of formulation strategies: For in vivo or cell-based assays, consider formulating the compound with drug delivery systems like lipid-based formulations or nanoparticles to improve bioavailability.[3][4]

Solubility Data for Related Compounds
SolventSolubility
WaterSoluble (1 part in 30 parts water)[10][11]
AlcoholSoluble[10][11]
BenzeneInsoluble[10]
Diethyl EtherSlightly soluble[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the compound: Accurately weigh the required amount of this compound powder.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Dilution in Aqueous Buffer
  • Thaw the stock solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate dilution: Prepare an intermediate dilution of the compound in DMSO if a large dilution factor is required.

  • Final dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous assay buffer. Important: Add the DMSO stock to the buffer, not the other way around, while gently vortexing the buffer.

  • Final concentration: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Inconsistent or Negative Assay Results check_precipitate Visually inspect for precipitate in final dilution start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No optimize_dilution Optimize Dilution Protocol: - Stepwise dilution - Vortexing - Gentle warming precipitate_yes->optimize_dilution other_issues Consider Other Issues: - Compound stability - Assay interference precipitate_no->other_issues add_solubilizer Add Solubilizing Agents: - Co-solvents - Surfactants - Cyclodextrins optimize_dilution->add_solubilizer determine_solubility Determine Max Soluble Concentration add_solubilizer->determine_solubility retest Re-run Assay at or below Max Soluble Concentration determine_solubility->retest end End: Consistent Results retest->end other_issues->end

Caption: A workflow diagram for troubleshooting solubility issues.

Hypothetical Signaling Pathway

G compound This compound target_protein Target Protein (e.g., Kinase, Enzyme) compound->target_protein Inhibition/Activation downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) downstream_effector1->cellular_response downstream_effector2->cellular_response

Caption: A hypothetical signaling pathway for a thiourea derivative.

Experimental Workflow for Compound Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_prep Prepare 10 mM Stock in DMSO dilution Serially Dilute to Working Concentration stock_prep->dilution add_to_assay Add Compound to Biological System dilution->add_to_assay incubation Incubate for Defined Period add_to_assay->incubation data_collection Collect Data incubation->data_collection data_analysis Analyze Results data_collection->data_analysis

Caption: A general experimental workflow for biological testing.

References

Technical Support Center: Scaling Up N,N-diallyl-N'-(2-iodobenzoyl)thiourea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea, with a focus on scaling up from laboratory to pilot plant operations.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a common laboratory-scale method for the synthesis of this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molarity (M)QuantityMoles
2-Iodobenzoyl chloride266.45-26.65 g0.1
Ammonium thiocyanate76.12-7.61 g0.1
Diallylamine97.16-9.72 g0.1
Anhydrous Acetone58.08-250 mL-
Dichloromethane84.93-As needed-
Hexane86.18-As needed-

Procedure:

  • Formation of 2-Iodobenzoyl isothiocyanate: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (7.61 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • To this solution, add a solution of 2-iodobenzoyl chloride (26.65 g, 0.1 mol) in 50 mL of anhydrous acetone dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 1 hour. The formation of the isothiocyanate intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reaction with Diallylamine: Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of diallylamine (9.72 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • Add the diallylamine solution dropwise to the freshly prepared 2-iodobenzoyl isothiocyanate solution over 30 minutes with continuous stirring.

  • A precipitate may form upon addition. Stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC indicates the completion of the reaction.

  • Work-up and Purification: Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in dichloromethane and wash with water (2 x 100 mL) to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield this compound as a solid.

Signaling Pathway and Experimental Workflow

Reaction_Pathway cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation 2-Iodobenzoyl_chloride 2-Iodobenzoyl chloride 2-Iodobenzoyl_isothiocyanate 2-Iodobenzoyl isothiocyanate 2-Iodobenzoyl_chloride->2-Iodobenzoyl_isothiocyanate Acetone, Reflux Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->2-Iodobenzoyl_isothiocyanate Product This compound 2-Iodobenzoyl_isothiocyanate->Product Acetone, RT Diallylamine Diallylamine Diallylamine->Product Experimental_Workflow Start Start Reagent_Prep Reagent Preparation & Weighing Start->Reagent_Prep Isothiocyanate_Formation Isothiocyanate Formation (Step 1) Reagent_Prep->Isothiocyanate_Formation Thiourea_Reaction Thiourea Reaction (Step 2) Isothiocyanate_Formation->Thiourea_Reaction Workup Reaction Work-up Thiourea_Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Product Analysis (TLC, NMR, etc.) Purification->Analysis End End Analysis->End

Technical Support Center: Synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea.

Experimental Protocol: Synthesis of this compound

This protocol outlines the procedure for the synthesis of this compound via the in-situ generation of 2-iodobenzoyl isothiocyanate.

Materials:

  • 2-Iodobenzoyl chloride

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • N,N-Diallylamine

  • Anhydrous Acetone (or Acetonitrile)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of 2-Iodobenzoyl Isothiocyanate (in-situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodobenzoyl chloride (1.0 eq) in anhydrous acetone.

    • Add potassium thiocyanate (1.1 eq). For improved yield, tetrabutylammonium bromide (0.1 eq) can be added as a phase-transfer catalyst.[1]

    • Heat the mixture to reflux and stir for 1-2 hours. The formation of a white precipitate (KCl) indicates the progress of the reaction.

  • Reaction with N,N-Diallylamine:

    • Cool the reaction mixture to room temperature.

    • Add N,N-diallylamine (1.0 eq) dropwise to the mixture while stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Purification:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Step 1: Isothiocyanate Formation cluster_reaction Step 2: Thiourea Formation cluster_workup Step 3: Workup & Purification start Dissolve 2-Iodobenzoyl Chloride and KSCN in Acetone reflux Reflux for 1-2 hours start->reflux Heat add_amine Add N,N-Diallylamine reflux->add_amine Cool to RT stir Stir at RT for 2-4 hours add_amine->stir filter Filter Salts stir->filter concentrate1 Concentrate filter->concentrate1 extract Aqueous Workup concentrate1->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_multiple_spots Troubleshooting Multiple Spots cluster_purification Troubleshooting Purification problem Problem Encountered low_yield Low or No Product problem->low_yield multiple_spots Multiple Spots on TLC problem->multiple_spots purification_issue Purification Difficulty problem->purification_issue cause_incomplete_iso Incomplete Isothiocyanate Formation? low_yield->cause_incomplete_iso cause_degraded_sm Degraded Starting Material? low_yield->cause_degraded_sm cause_low_amine_reactivity Low Amine Reactivity? low_yield->cause_low_amine_reactivity cause_side_products Side Product Formation? multiple_spots->cause_side_products cause_impure_sm Impure Starting Materials? multiple_spots->cause_impure_sm cause_coelution Co-elution of Impurities? purification_issue->cause_coelution cause_oily_product Oily Product? purification_issue->cause_oily_product solution_iso - Ensure anhydrous conditions - Increase reflux time - Add phase-transfer catalyst cause_incomplete_iso->solution_iso solution_sm - Use fresh/pure starting materials - Store properly cause_degraded_sm->solution_sm solution_amine - Check stoichiometry - Gentle heating cause_low_amine_reactivity->solution_amine solution_side - Anhydrous conditions - Controlled addition of amine cause_side_products->solution_side solution_purity - Check starting material purity cause_impure_sm->solution_purity solution_coelution - Optimize chromatography - Recrystallize cause_coelution->solution_coelution solution_oily - High vacuum to remove solvent - Store as a solution cause_oily_product->solution_oily

References

Validation & Comparative

Structural Confirmation of N,N-diallyl-N'-(2-iodobenzoyl)thiourea: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of N,N-diallyl-N'-(2-iodobenzoyl)thiourea utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comparative analysis with related benzoylthiourea derivatives, detailed experimental protocols, and a visual workflow for structural elucidation.

Comparative Spectroscopic Data

The expected NMR and FTIR spectral data for this compound can be reliably predicted by examining the characteristic signals of its constituent functional groups and comparing them with known benzoylthiourea analogs. The following tables summarize key spectroscopic data from related compounds, offering a reference for the structural confirmation of the title compound.

Table 1: Comparative FTIR Data for Benzoylthiourea Derivatives

Functional GroupExpected Absorption Range (cm⁻¹) for this compoundObserved Ranges in Analogous Compounds (cm⁻¹)
N-H (Amide)3100 - 34003112 - 3334[1]
C-H (Aromatic)3000 - 3100~3032[1]
C-H (Allyl)2900 - 3000~2912 - 2960[1]
C=O (Amide)1670 - 16901672 - 1682[1]
C=C (Aromatic)1500 - 16001504 - 1574[1]
C=C (Allyl)1640 - 1680Not explicitly reported in analogs
C-N1280 - 1350~1284 - 1326[1]
C=S (Thiourea)1150 - 12501152 - 1235[1][2]

Table 2: Comparative ¹H NMR Data for Benzoylthiourea Derivatives (in DMSO-d₆)

Proton TypeExpected Chemical Shift (δ, ppm) for this compoundObserved Ranges in Analogous Compounds (δ, ppm)
N-H (Amide)11.0 - 12.511.56 - 12.59[3]
Aromatic-H (Iodobenzoyl)7.0 - 8.07.07 - 7.92 (for 2-iodophenyl group)[4]
N-CH₂ (Allyl)4.0 - 4.5Not explicitly reported in analogs
CH= (Allyl)5.8 - 6.2Not explicitly reported in analogs
=CH₂ (Allyl)5.0 - 5.5Not explicitly reported in analogs

Table 3: Comparative ¹³C NMR Data for Benzoylthiourea Derivatives (in DMSO-d₆)

Carbon TypeExpected Chemical Shift (δ, ppm) for this compoundObserved Ranges in Analogous Compounds (δ, ppm)
C=S (Thiourea)178 - 182177.67 - 182.27[2][3]
C=O (Amide)169 - 171169.09 - 171.28[3][5]
Aromatic-C (Iodobenzoyl)120 - 140122.93 - 140.39 (for substituted phenyl groups)[2]
C-I (Aromatic)90 - 100Not explicitly reported in analogs
N-CH₂ (Allyl)45 - 55Not explicitly reported in analogs
CH= (Allyl)130 - 135Not explicitly reported in analogs
=CH₂ (Allyl)115 - 120Not explicitly reported in analogs

Experimental Workflow for Structural Confirmation

The structural elucidation of this compound follows a systematic workflow, beginning with synthesis and purification, followed by spectroscopic analysis.

experimental_workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) ftir->nmr data_analysis Data Analysis and Comparison with Analogs nmr->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the purified solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A calibrated FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule, as detailed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, integration, and multiplicity of the different types of protons in the molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the chemical shifts of all unique carbon atoms.

    • 2D NMR (Optional): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structure.

  • Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to assign the signals to the specific protons and carbons of this compound, using the comparative data in Tables 2 and 3 as a reference.

By following these protocols and comparing the acquired data with the expected values derived from analogous structures, researchers can confidently confirm the successful synthesis and structural integrity of this compound.

References

Validating the Antimicrobial Efficacy of N,N-diallyl-N'-(2-iodobenzoyl)thiourea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential antimicrobial efficacy of N,N-diallyl-N'-(2-iodobenzoyl)thiourea through a comparative analysis of related thiourea derivatives against established antimicrobial agents.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of novel compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative thiourea derivatives and standard antimicrobial drugs against various pathogens, as reported in several studies.

Gram-Positive Bacteria
Compound/DrugStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)
Thiourea Derivatives
Fluorinated Pyridine Derivative 4a1.95 - 15.63[7]1.95 - 15.63[7]
Thiadiazole Derivative 4cSelective activity[7]-
Coumarin Derivative 4dSelective activity[7]-
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea32[8]Resistant[8]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea32[8]Resistant[8]
Standard Drugs
Ciprofloxacin--
Amikacin--
Gentamycin--
Gram-Negative Bacteria
Compound/DrugEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
Thiourea Derivatives
Fluorinated Pyridine Derivative 4a1.95 - 15.63[7]1.95 - 15.63[7]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaBroad spectrum activity[8]Broad spectrum activity[8]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaBroad spectrum activity[8]Broad spectrum activity[8]
Standard Drugs
Ciprofloxacin--
Gentamycin--
Fungi
Compound/DrugCandida albicans (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)
Thiourea Derivatives
Fluorinated Pyridine Derivative 4a1.95 - 15.63[7]1.95 - 15.63[7]
Compounds 7a, 7b, 80.95 ± 0.22 to 3.25 ± 1.00[9]0.95 ± 0.22 to 3.25 ± 1.00[9]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea32 - 256[8]-
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea32 - 256[8]-
Standard Drugs
Clotrimazole--
Nystatin--

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial efficacy of novel compounds.

Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the qualitative screening of antimicrobial activity.

  • Preparation of Inoculum: A bacterial or fungal suspension of a specific turbidity, corresponding to a 0.5 McFarland standard, is prepared from a 24-hour culture.

  • Inoculation of Agar Plates: Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) are uniformly inoculated with the prepared microbial suspension.

  • Preparation of Wells and Compound Application: Wells of a specific diameter are created in the agar using a sterile borer. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 48 hours for fungi).

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth, Sabouraud Dextrose broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Controls: Positive (microorganism and medium without the compound) and negative (medium only) controls are included. A standard antibiotic is often used as a reference drug.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel thiourea derivatives.

Antimicrobial_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Data Analysis & Comparison start Starting Materials (e.g., Isothiocyanate, Amine) synthesis Chemical Synthesis of Thiourea Derivative start->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification qualitative Qualitative Screening (Agar Well/Disk Diffusion) purification->qualitative Test Compound quantitative Quantitative Assay (Broth Microdilution - MIC) qualitative->quantitative data_analysis Data Analysis (MIC Values) quantitative->data_analysis comparison Comparison with Standard Antimicrobials data_analysis->comparison conclusion Efficacy Conclusion comparison->conclusion

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Thiourea Derivatives.

The proposed mechanism of action for many thiourea derivatives involves the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[6][9] The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of thiourea derivatives has been shown to enhance their antibacterial activity.[6] This suggests that this compound, with its iodine substituent, holds potential as an effective antimicrobial agent. Further experimental validation is necessary to confirm its specific activity and spectrum.

References

A Comparative Analysis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea and its Non-iodinated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the potential biological activities of N,N-diallyl-N'-(2-iodobenzoyl)thiourea and its non-iodinated counterpart, based on established structure-activity relationships of benzoylthiourea derivatives.

This guide provides a comparative overview of this compound and its non-iodinated benzoylthiourea analog for researchers, scientists, and drug development professionals. In the absence of direct comparative studies on these specific molecules, this analysis is built upon the well-documented structure-activity relationships of the broader class of benzoylthiourea derivatives, with a focus on the influence of halogen substitution.

Introduction to Benzoylthioureas

Benzoylthiourea derivatives are a versatile class of compounds extensively studied for their wide range of biological activities. These activities include antimicrobial, antifungal, antiviral, anticancer, and insecticidal properties. The biological profile of a benzoylthiourea derivative is significantly influenced by the nature and position of substituents on both the benzoyl and the N'-phenyl rings, as well as the substituents on the N,N-diallyl moiety.

The Influence of Halogen Substitution

Halogen atoms, particularly when substituted on the benzoyl ring, are known to modulate the physicochemical properties and biological activity of benzoylthiourea derivatives. The introduction of a halogen, such as iodine, can impact the compound's lipophilicity, electronic properties, and steric profile, which in turn can affect its interaction with biological targets. Generally, electron-withdrawing groups on the phenyl ring of thiourea derivatives have been associated with good antibacterial activity.[1]

Comparative Activity Profile

Based on the general principles observed in related compounds, a qualitative comparison between the iodinated and non-iodinated derivatives is presented below.

FeatureThis compoundN,N-diallyl-N'-benzoylthiourea (Non-iodinated)Rationale based on Related Compounds
Anticipated Antimicrobial Activity Potentially HigherBaseline ActivityThe presence of a halogen atom, an electron-withdrawing group, on the benzoyl ring is often correlated with enhanced antimicrobial activity in benzoylthiourea derivatives. Studies on 2-halobenzoyl thioureas have indicated their potential as antibacterial agents.
Anticipated Antifungal Activity Potentially HigherBaseline ActivityResearch on 2-bromobenzoyl-substituted thiourea derivatives has demonstrated antifungal activity, suggesting that other halogens at this position could confer similar properties.
Lipophilicity HigherLowerThe iodine atom is known to increase the lipophilicity of organic molecules, which can enhance cell membrane penetration.
Steric Hindrance HigherLowerThe bulky iodine atom at the ortho position may introduce steric hindrance, which could influence binding to target enzymes or receptors, potentially leading to altered selectivity or potency.
Photostability Potentially LowerHigherCarbon-iodine bonds can be susceptible to cleavage upon exposure to light, which may affect the compound's stability.

Experimental Protocols

To empirically determine and compare the activities of this compound and its non-iodinated analog, the following experimental methodologies are typically employed.

Synthesis of Benzoylthiourea Derivatives

A general and established method for the synthesis of N,N-disubstituted-N'-aroylthioureas involves the reaction of an aroyl isothiocyanate with a primary or secondary amine.

Materials:

  • 2-Iodobenzoyl chloride or Benzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Diallylamine

  • Acetone (anhydrous)

Procedure:

  • A solution of 2-iodobenzoyl chloride (or benzoyl chloride) in anhydrous acetone is added dropwise to a suspension of potassium thiocyanate in anhydrous acetone.

  • The reaction mixture is refluxed for 2-3 hours to form the corresponding aroyl isothiocyanate.

  • After cooling to room temperature, a solution of diallylamine in anhydrous acetone is added dropwise.

  • The mixture is then stirred at room temperature for an additional 3-4 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired this compound or N,N-diallyl-N'-benzoylthiourea.

  • The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

Materials:

  • Synthesized thiourea compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (positive controls)

  • DMSO (solvent for compounds)

Procedure:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium in 96-well plates.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • Positive control wells (medium with microorganism and a standard drug) and negative control wells (medium with microorganism and DMSO) are included.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Comparison and Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 This compound cluster_1 N,N-diallyl-N'-benzoylthiourea cluster_2 Common Structural Features a 2-Iodobenzoyl Moiety c Thiourea Core (S=C(NH)2) a->c Influences Lipophilicity & Sterics b Benzoyl Moiety b->c Baseline Structure d N,N-diallyl Group c->d Modulates Activity

Caption: Key structural components influencing biological activity.

G start Synthesis of Benzoylthiourea Derivatives charac Structural Characterization (NMR, IR, MS) start->charac screen Biological Activity Screening (e.g., Antimicrobial Assays) charac->screen data Data Analysis (e.g., MIC, IC50 determination) screen->data sar Structure-Activity Relationship (SAR) Analysis data->sar conclusion Identification of Lead Compounds sar->conclusion

Caption: Experimental workflow for evaluating novel benzoylthioureas.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, the established principles of medicinal chemistry and the study of related benzoylthiourea analogs suggest that the introduction of an iodine atom at the 2-position of the benzoyl ring is likely to enhance its biological activity profile, particularly its antimicrobial and antifungal properties. This enhancement is attributed to the electronic and lipophilic contributions of the halogen substituent. However, empirical validation through synthesis and rigorous biological testing is essential to confirm these hypotheses and to fully elucidate the therapeutic potential of this specific compound in comparison to its non-iodinated counterpart. Researchers are encouraged to undertake such studies to expand the understanding of this promising class of molecules.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Acylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data of various acylthiourea derivatives, offering a predictive framework for the structural analysis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea. While crystallographic data for this specific compound is not publicly available, this guide leverages data from structurally related molecules to inform researchers on expected molecular conformations, crystal packing, and key experimental protocols.

Experimental Protocols

The synthesis and crystallographic analysis of acylthiourea derivatives generally follow a well-established set of procedures. Below is a detailed methodology based on common practices reported in the literature.[1][2][3][4][5][6]

Synthesis of Acylthiourea Derivatives:

A common route to synthesize acylthiourea derivatives involves the reaction of an acyl isothiocyanate with a primary or secondary amine. The acyl isothiocyanate is typically generated in situ from the corresponding acyl chloride and a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in a dry aprotic solvent like acetone or acetonitrile. The amine is then added to the reaction mixture, leading to the formation of the N,N'-disubstituted thiourea.

Alternatively, thiourea derivatives can be prepared by treating 1,1'-thiocarbonyldiimidazole with two equivalents of the desired amine in a solvent such as dichloromethane.[4]

Single-Crystal Growth:

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires screening various conditions.[7] A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Typical solvents include ethanol, methanol, chloroform, or mixtures like chloroform/methanol.[3] For compounds with long aliphatic chains, higher-boiling hydrocarbons like n-heptane or toluene may be effective.[7]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement:

Data collection is performed on a single-crystal X-ray diffractometer, often using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) radiation.[8] The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations. The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of acyl and aryl thiourea derivatives. This data provides a basis for comparison and prediction of the structural features of new derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-Benzoyl-3-(4-methoxyphenyl)thioureaC₁₅H₁₄N₂O₂SMonoclinicP2₁/c10.345(3)10.684(3)13.041(4)108.13(3)1368.8(7)4[2]
1-(2-chlorobenzoyl)-3-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)thioureaC₂₀H₁₉ClN₄O₂SMonoclinicP2₁/n11.231(2)12.098(3)15.281(3)106.87(3)1983.4(8)4
1-(2-chlorobenzoyl)-3-(pyridin-2-yl)thioureaC₁₃H₁₀ClN₃OSMonoclinicP2₁/c17.384(4)10.231(2)15.391(3)90.58(3)2736.1(9)12
N,N′-bis[2-(dimethylamino)phenyl]thioureaC₁₇H₂₂N₄STriclinicP-18.9431(4)9.0145(4)11.7589(5)109.138(2)894.53(7)2[4]
N,N,N′-tribenzylthioureaC₂₂H₂₂N₂SMonoclinicP2₁/c16.1412(4)5.8698(1)20.3235(4)106.635(1)1842.12(7)4[9]
N,N-di-n-butyl-N′-phenylthioureaC₁₅H₂₄N₂SMonoclinicP2₁/c11.9904(2)18.0683(3)15.4299(3)105.789(1)3212.15(10)8[9]
N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamideC₁₆H₁₇Cl₂N₃OSMonoclinicP2₁/c9.2360(4)7.2232(3)25.2555(11)91.376(3)1684.40(12)4[10]

From the table, it is evident that most of these thiourea derivatives crystallize in the monoclinic system, with P2₁/c being a common space group. The unit cell parameters vary significantly depending on the size and nature of the substituents. For this compound, one might anticipate a monoclinic crystal system. The presence of the bulky iodine atom is expected to significantly influence the crystal packing and intermolecular interactions.

Key Structural Features of Acylthiourea Derivatives

The crystal structures of acylthiourea derivatives are often characterized by the formation of intramolecular and intermolecular hydrogen bonds.[4][11][12] The N-H protons of the thiourea moiety can act as hydrogen bond donors, while the sulfur and oxygen atoms are potential acceptors. These interactions play a crucial role in stabilizing the molecular conformation and the overall crystal packing.

In many acylthiourea derivatives, an intramolecular N-H···O hydrogen bond is observed between one of the thiourea protons and the carbonyl oxygen of the acyl group, leading to the formation of a pseudo-six-membered ring.[12] This interaction imparts a degree of planarity to the acylthiourea backbone. The remaining N-H proton is often involved in intermolecular hydrogen bonding, typically forming N-H···S interactions that link neighboring molecules into dimers or chains.[9][11]

For this compound, the presence of the allyl groups on one nitrogen atom and the 2-iodobenzoyl group on the other will lead to a specific and likely complex three-dimensional structure. The allyl groups may exhibit conformational disorder, and the iodine atom could participate in halogen bonding, further influencing the crystal packing.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Logical Relationship of Structural Analysis

structural_analysis compound This compound substituents Substituents (Allyl, 2-Iodobenzoyl) compound->substituents intermolecular Intermolecular Interactions (H-bonding, Halogen bonding) substituents->intermolecular conformation Molecular Conformation substituents->conformation crystal_packing Crystal Packing unit_cell Unit Cell & Space Group crystal_packing->unit_cell intermolecular->crystal_packing conformation->crystal_packing

Caption: Factors influencing the crystal structure of the target compound.

This guide provides a foundational understanding for researchers embarking on the crystallographic study of novel acylthiourea derivatives. By comparing with known structures, researchers can better anticipate the outcomes of their experiments and interpret their results within a broader chemical context.

References

Interpreting the Molecular Puzzle: A Comparative Guide to the Mass Spectrometry of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mass spectral fragmentation of N,N-diallyl-N'-(2-iodobenzoyl)thiourea, this guide offers researchers, scientists, and drug development professionals a comparative analysis of its expected mass spectrometry data against a structurally related compound, N'-Benzoyl-N,N-diethylthiourea. By elucidating the fragmentation patterns and providing detailed experimental protocols, this document serves as a practical tool for the structural characterization of novel acylthiourea derivatives.

The structural elucidation of novel organic compounds is a cornerstone of chemical and pharmaceutical research. Mass spectrometry stands as a powerful analytical technique in this endeavor, providing intricate details about a molecule's structure through the analysis of its fragmentation patterns. This guide focuses on the interpretation of mass spectrometry data for the target compound, this compound, a molecule of interest for its potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, a comparative approach is employed, utilizing data from the structurally analogous N'-Benzoyl-N,N-diethylthiourea to predict and understand its mass spectral behavior.

Predicted and Comparative Mass Spectrometry Data

The interpretation of the mass spectrum of this compound can be approached by dissecting the molecule into its primary functional components: the N,N-diallylthiourea moiety and the 2-iodobenzoyl group. The fragmentation of these individual components, along with the influence of the acylthiourea linkage, will dictate the observed product ions.

For a robust comparison, we will analyze the expected fragmentation of our target compound alongside the known fragmentation of N'-Benzoyl-N,N-diethylthiourea.

Table 1: Predicted Mass Spectrometry Data for this compound and Comparative Data for N'-Benzoyl-N,N-diethylthiourea

FeatureThis compound (Predicted)N'-Benzoyl-N,N-diethylthiourea (Alternative)
Molecular Formula C₁₄H₁₅IN₂OSC₁₂H₁₆N₂OS
Molecular Weight 386.25 g/mol 236.33 g/mol [1]
Predicted m/z of [M+H]⁺ 387.00237.10
Key Fragment Ions (m/z) 231.9 (I-C₆H₄-CO)⁺ : Represents the 2-iodobenzoyl cation, a highly probable and stable fragment resulting from the cleavage of the amide bond.105.0 (C₆H₅-CO)⁺ : The benzoyl cation, a common and stable fragment in the mass spectra of benzoyl derivatives.
156.1 (CH₂=CH-CH₂-NH-CS-NH-CH₂-CH=CH₂)⁺ : The protonated N,N-diallylthiourea fragment following cleavage of the amide bond.132.1 (CH₃-CH₂-NH-CS-NH-CH₂-CH₃)⁺ : The protonated N,N-diethylthiourea fragment.
127.0 (I)⁺ : The iodine cation, a characteristic fragment for iodinated compounds.116.1 ( (C₂H₅)₂NCS )⁺ : The diethylthiocarbamoyl cation.
104.0 (I-C₆H₄)⁺ : Phenyl iodide cation resulting from the loss of CO from the 2-iodobenzoyl fragment.77.0 (C₆H₅)⁺ : The phenyl cation from the loss of CO from the benzoyl fragment.
41.1 (C₃H₅)⁺ : The allyl cation, a common fragment from the diallyl group.72.1 ( (C₂H₅)₂N )⁺ : The diethylamino cation.

Experimental Protocols

To ensure reproducible and high-quality mass spectrometry data, adherence to a well-defined experimental protocol is crucial. The following section outlines a typical procedure for the analysis of acylthiourea derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the sample in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof, to a stock concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective. The gradient can be optimized to achieve good separation of the analyte from any impurities.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintaining the column at a constant temperature, for example, 40°C, ensures reproducible retention times.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of thiourea derivatives.

  • Capillary Voltage: Typically set between 3.0 and 4.5 kV.

  • Cone Voltage: Ramped or optimized to promote in-source fragmentation for initial structural information, typically in the range of 20-50 V.

  • Source Temperature: Usually maintained around 120-150°C.

  • Desolvation Gas Temperature: Typically set between 350 and 500°C.

  • Desolvation Gas Flow: Usually in the range of 600-800 L/hr.

  • Collision Gas: Argon is commonly used as the collision gas for tandem mass spectrometry (MS/MS) experiments.

  • Collision Energy: For MS/MS analysis, the collision energy is varied (e.g., 10-40 eV) to induce fragmentation and obtain a detailed fragmentation pattern.

Visualizing Fragmentation Pathways

The interpretation of mass spectrometry data is greatly aided by visualizing the fragmentation pathways of the molecule. The following diagrams, generated using the DOT language, illustrate the predicted fragmentation of this compound and the comparative fragmentation of N'-Benzoyl-N,N-diethylthiourea.

mol [this compound + H]⁺ m/z 387.00 frag1 2-Iodobenzoyl cation m/z 231.9 mol->frag1 - C₇H₁₁N₂S frag2 N,N-diallylthiourea cation m/z 156.1 mol->frag2 - C₇H₄IO frag3 Iodophenyl cation m/z 204.0 frag1->frag3 - CO frag4 Allyl cation m/z 41.1 frag2->frag4 - C₄H₆N₂S frag5 Iodine cation m/z 127.0 frag3->frag5 - C₆H₄

Caption: Predicted fragmentation pathway of this compound.

mol_alt [N'-Benzoyl-N,N-diethylthiourea + H]⁺ m/z 237.10 frag1_alt Benzoyl cation m/z 105.0 mol_alt->frag1_alt - C₅H₁₁N₂S frag2_alt N,N-diethylthiourea cation m/z 132.1 mol_alt->frag2_alt - C₇H₅O frag3_alt Phenyl cation m/z 77.0 frag1_alt->frag3_alt - CO frag4_alt Diethylamino cation m/z 72.1 frag2_alt->frag4_alt - CSNH₂

References

Comparative Bioactivity Analysis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticipated biological activities of N,N-diallyl-N'-(2-iodobenzoyl)thiourea, based on a comparative analysis of structurally related compounds. Due to the absence of direct experimental data for the title compound in publicly available literature, this guide synthesizes findings from studies on N-benzoyl thiourea and N,N-diallyl thiourea derivatives to provide a predictive overview of its potential bioactivity.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The biological effects of thiourea derivatives can be significantly influenced by the nature of the substituents on their nitrogen atoms. This guide focuses on the potential bioactivity of a specific, yet uncharacterized, compound: this compound. By examining the known biological activities of its core structural components—the N-benzoyl thiourea moiety and the N,N-diallyl group—we can extrapolate a probable bioactivity profile for this novel molecule.

Predicted Bioactivity Profile

Based on the analysis of structurally similar compounds, this compound is predicted to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent. The N-benzoyl thiourea scaffold is a well-established pharmacophore for anticancer activity, often associated with the inhibition of kinases involved in cancer cell proliferation. The diallyl substitution on the thiourea nitrogen may further enhance this cytotoxicity and could also confer specific antimicrobial properties. The 2-iodo substituent on the benzoyl ring is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its cellular uptake and target interactions.

Comparative Quantitative Bioactivity Data

To provide a quantitative basis for the predicted bioactivity, the following tables summarize the reported activities of various N-benzoyl thiourea and allylthiourea derivatives against different cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Structurally Related Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-benzoyl-3-allylthioureaMCF-7 (Breast)5.22 (as lead compound)[1]
N-benzoyl-3-allylthioureaMCF-7/HER-2 (Breast)3.17 (as lead compound)[1]
N-(4-bromo)-benzoyl-N'-phenylthioureaMCF-7 (Breast)Not specified, potent[2]
N-(3-chloro)benzoyl-N'-phenylthioureaT47D (Breast)0.43 mM[2]
N-(3,4-dichloro)benzoyl-N'-phenylthioureaT47D (Breast)0.85 mM[2]
Diarylthiourea (Compound 4)MCF-7 (Breast)338.33 ± 1.52[3][4][5]
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[6]
N¹,N³-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74[6]
N¹,N³-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0[6]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[7]

Table 2: Antimicrobial Activity of Structurally Related Thiourea Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
N-(p-chlorophenyl)-N'-benzoyl thioureaStaphylococcus aureusNot specified, active[8]
N-(p-chlorophenyl)-N'-benzoyl thioureaEscherichia coliNot specified, active[8]
N-(p-chlorophenyl)-N'-benzoyl thioureaCandida albicansNot specified, active[8]
Thiourea Derivative (TD4)Staphylococcus aureus (MRSA)2[5][9]
Fluorinated Thiourea (F3)Staphylococcus aureusNot specified, 33.33% inhibition[10]
N-acyl thiourea derivatives (1b, 1d)Escherichia coli (biofilm)625 (MBIC)[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.

Synthesis of N-Benzoyl Thiourea Derivatives

A common synthetic route to N-benzoyl thiourea derivatives involves the reaction of a substituted benzoyl chloride with ammonium thiocyanate to form an in situ benzoyl isothiocyanate. This intermediate is then reacted with a primary amine to yield the final product.

  • Step 1: Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride in a dry solvent (e.g., acetone) is added dropwise to a suspension of ammonium thiocyanate in the same solvent. The reaction mixture is typically stirred at room temperature.

  • Step 2: Formation of N-Benzoyl Thiourea: The desired primary amine, dissolved in the same solvent, is added to the freshly prepared benzoyl isothiocyanate solution. The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography. The product is typically isolated by precipitation with water and purified by recrystallization.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Assay Procedure:

    • Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate.

    • Each well is then inoculated with the standardized microbial suspension.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a potential signaling pathway that could be targeted by this compound and a typical experimental workflow for its bioactivity screening.

anticancer_pathway Compound This compound EGFR EGFR/HER2 Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential anticancer signaling pathway targeted by thiourea derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: General experimental workflow for bioactivity assessment.

Conclusion

While direct experimental data for this compound is not currently available, a comparative analysis of its structural analogues strongly suggests a promising bioactivity profile, particularly in the realms of anticancer and antimicrobial research. The N-benzoyl thiourea core is a reliable pharmacophore for cytotoxicity against various cancer cell lines, and the N,N-diallyl substitution may introduce novel or enhanced biological effects. The provided quantitative data, experimental protocols, and workflow diagrams offer a solid foundation for initiating research into this novel compound. Further investigation is warranted to synthesize this compound and empirically validate its predicted bioactivities, which could lead to the development of new therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of Iodobenzoylthioureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of iodobenzoylthioureas and related halogenated analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.

Introduction to Iodobenzoylthioureas

Iodobenzoylthiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The core structure, consisting of a benzoyl group and a thiourea moiety linked to an iodinated phenyl ring, provides a versatile scaffold for structural modifications to modulate biological activity. The presence of the iodine atom, a halogen, is known to influence the physicochemical properties of molecules, such as lipophilicity and hydrogen bonding capacity, which can significantly impact their interaction with biological targets.[1] This guide will delve into the SAR of these compounds, presenting available quantitative data on their anticancer and antimicrobial efficacy. While the primary focus is on iodo-substituted compounds, data for other halogenated benzoylthioureas are included to provide a broader context for the structure-activity relationship of this chemical class.

Anticancer Activity of Halogenated Benzoylthioureas

Several studies have investigated the cytotoxic effects of halogenated benzoylthioureas against various cancer cell lines. The data suggests that the nature and position of the halogen substituent on the phenyl ring play a crucial role in their anticancer potency.

Table 1: Anticancer Activity (IC50) of Selected Halogenated Benzoylthiourea Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast)0.31[2][3]
T47D (Breast)0.94[2]
2 Diarylthiourea analog (Compound 7)MCF-7 (Breast)3.16[4]
T-47D (Breast)2.53[4]
MDA-MB-453 (Breast)4.77[4]
LNCaP (Prostate)3.54[4]
3 N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[5]
HepG2 (Liver)1.74[5]
MCF-7 (Breast)7.0[5]

Note: While a comprehensive SAR study for a series of purely iodobenzoylthioureas with anticancer activity was not available in the reviewed literature, the data for chloro-substituted analogs provide valuable insights into the potential of halogenation.

Antimicrobial Activity of Iodobenzoylthioureas and Analogs

The antimicrobial properties of iodobenzoylthioureas and related compounds have also been a subject of investigation. The data indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity (MIC) of N-((4-iodophenyl)carbamothioyl)benzamide and Related Halogenated Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
4 N-((4-iodophenyl)carbamothioyl)benzamideGram-positive & Gram-negative bacteriaActivity reported, but specific MIC values not provided in the abstract.[6][7]
5g N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureus32[8]
E. coli>1024[8]
S. enteritidis512[8]
P. aeruginosa512[8]
Candida spp.256[8]
5h N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus32[8]
E. coli512[8]
S. enteritidis512[8]
P. aeruginosa512[8]
Candida spp.32[8]

Experimental Protocols

Synthesis of N-(Aroyl)-N'-(aryl)thioureas

A general and widely used method for the synthesis of N,N'-disubstituted thioureas is the reaction of an aroyl isothiocyanate with a primary amine.[3]

General Procedure:

  • Preparation of Aroyl Isothiocyanate: A solution of an appropriate aroyl chloride in a dry solvent (e.g., acetone, tetrahydrofuran) is treated with an equimolar amount of potassium or ammonium thiocyanate. The mixture is typically refluxed for a specified period.

  • Reaction with Amine: To the in situ generated aroyl isothiocyanate, a solution of the desired substituted aniline (e.g., 4-iodoaniline) in the same dry solvent is added.

  • Reaction and Isolation: The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is poured into cold water to precipitate the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol to afford the pure N-(aroyl)-N'-(aryl)thiourea derivative.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (iodobenzoylthiourea derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by iodobenzoylthioureas are not yet fully elucidated, studies on structurally related thiourea derivatives suggest potential mechanisms of action for their anticancer effects.

  • EGFR Inhibition: Some thiourea derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[5] Inhibition of the EGFR signaling pathway can lead to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many anticancer agents, including thiourea derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can be mediated through various pathways, including the activation of caspases.

  • PI3K/AKT Pathway: The PI3K/AKT signaling pathway is another critical regulator of cell survival and proliferation that has been identified as a target for some anticancer compounds.

Further research is needed to specifically delineate the signaling cascades modulated by iodobenzoylthioureas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation A Aroyl Chloride + Potassium Thiocyanate B Aroyl Isothiocyanate (in situ) A->B Reflux in Acetone D Iodobenzoylthiourea B->D C Iodoaniline C->D Reflux G Cytotoxicity Assay (e.g., MTT) D->G H Antimicrobial Assay (e.g., MIC determination) D->H E Cancer Cell Lines E->G F Microbial Strains F->H I IC50 / MIC Values G->I H->I J SAR Analysis I->J

Caption: General workflow for the synthesis and biological evaluation of iodobenzoylthioureas.

potential_signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Iodobenzoylthiourea egfr EGFR compound->egfr Inhibition? apoptosis Apoptosis compound->apoptosis Induction? pi3k PI3K egfr->pi3k ras Ras egfr->ras akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Potential signaling pathways targeted by iodobenzoylthioureas in cancer cells.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines and requirements.[1] Always handle N,N-diallyl-N'-(2-iodobenzoyl)thiourea in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data for Hazardous Waste Storage

Proper storage of chemical waste is critical to prevent accidents and ensure compliance with regulatory standards. The following table summarizes key quantitative limits for the storage of hazardous waste.

ParameterGuidelineSource
Liquid Waste Container Fill Limit Do not fill more than 80% of the container's capacity to allow for expansion.[2]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container.[3]
Storage Time Limit Hazardous waste must be collected within 90 days from the initial date of waste accumulation.[3]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream may be stored. Accumulations exceeding this must be collected within three days.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling, culminating in collection by authorized personnel.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Segregate solid and liquid waste into separate, designated containers.[2] Thiourea and its derivatives are generally categorized as non-halogenated organic waste.

2. Container Selection and Management:

  • Utilize a chemically compatible, leak-proof container with a secure, screw-on cap.[2][3] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Ensure the container is in good condition, free from cracks or leaks.[4]

  • Keep the waste container closed at all times, except when adding waste.[3][4]

3. Labeling of Waste Containers:

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][4]

  • Clearly write the full chemical name, "this compound," and its concentration. Avoid using abbreviations or chemical formulas.[1][2]

  • For mixtures, list all constituents and their approximate percentages.[2]

  • Include the date of waste generation, the laboratory location (building and room number), and the name of the principal investigator.[1]

4. Disposal of Contaminated Materials:

  • Solid Waste: Dispose of contaminated labware, such as gloves, weighing paper, and pipette tips, in a designated solid hazardous waste container. If glassware is contaminated, it must be treated as hazardous waste.[4]

  • Liquid Waste: Collect all liquid residues, including solvents used for rinsing, in a designated liquid hazardous waste container. Do not dispose of any amount down the drain.[2][5][6][7][8]

  • Empty Containers: To dispose of the original product container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[4][9] The solvent rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing and air-drying in a ventilated area, the container may be disposed of in the regular trash, with the label defaced.[9]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[5]

  • Ventilate the affected area.[5]

6. Waste Storage and Collection:

  • Store the sealed and labeled hazardous waste container in a designated and properly ventilated satellite accumulation area.

  • Ensure the storage area has secondary containment to capture any potential leaks.[3]

  • Schedule a waste collection with your institution's EH&S department before reaching the 90-day storage limit.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Collection A Identify Waste Stream (Solid or Liquid) B Select Compatible Waste Container A->B C Add Waste to Container (Do not exceed 80% capacity) B->C D Securely Cap Container C->D E Apply 'Hazardous Waste' Label D->E F Complete Label Information: - Chemical Name - Concentration - Date - PI Name & Lab E->F G Store in Designated Satellite Accumulation Area F->G H Utilize Secondary Containment G->H I Monitor Storage Time (<90 days) H->I J Schedule Waste Collection with EH&S I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and responsible environmental stewardship.

References

Personal protective equipment for handling N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of N,N-diallyl-N'-(2-iodobenzoyl)thiourea in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment

  • Thiourea Derivatives: Thiourea and its derivatives are known to be hazardous. Thiourea is suspected of causing cancer and may damage fertility or the unborn child. N-Allylthiourea, a related compound, is toxic if swallowed and causes skin and eye irritation.

  • Organoiodine Compounds: The 2-iodobenzoyl group suggests that the compound is an organoiodine. Organoiodine compounds can be toxic and may cause irritation. The precursor, 2-iodobenzoyl chloride, is corrosive and causes severe skin burns and eye damage. While this compound is not an acyl chloride, caution is warranted.

Given these potential hazards, this compound should be handled as a substance that is toxic, a potential carcinogen, a reproductive hazard, and a skin and eye irritant.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory operations involving this compound. Always inspect PPE for integrity before use.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing (Solid) Safety gogglesDouble-gloved nitrile glovesLab coatN95 respirator or use in a ventilated enclosure
Solution Preparation Safety gogglesNitrile glovesLab coatWork in a fume hood
Reaction Setup Safety gogglesNitrile glovesLab coatWork in a fume hood
Waste Disposal Safety gogglesHeavy-duty nitrile or butyl rubber glovesLab coatNot generally required if handling sealed containers

Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly sealed when not in use.

3.2. Weighing and Solution Preparation

  • Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

  • Weighing:

    • Don appropriate PPE as outlined in the table above.

    • Use a disposable weighing paper or boat to avoid contamination of the balance.

    • Handle with care to prevent creating dust.

  • Dissolving:

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the container is appropriately sealed or vented within the fume hood.

3.3. Reaction Handling

  • Set up all reactions within a chemical fume hood.

  • Ensure all glassware is clean, dry, and free of cracks.

  • When transferring solutions, use appropriate tools such as a syringe or cannula to minimize exposure.

  • After the reaction is complete, quench any reactive materials safely according to your laboratory's standard operating procedures.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper, gloves, and paper towels, in a dedicated, labeled hazardous waste bag.

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and solvent rinses, in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste:

    • Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Decontamination:

    • Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as solid hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Incineration in a chemical incinerator is a common disposal method for such compounds[1].

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

cluster_prep Preparation & Handling cluster_disposal Waste Disposal receiving Receiving & Storage weighing Weighing (in fume hood) receiving->weighing dissolving Solution Preparation (in fume hood) weighing->dissolving reaction Reaction (in fume hood) dissolving->reaction solid_waste Solid Waste Collection reaction->solid_waste Contaminated materials liquid_waste Liquid Waste Collection reaction->liquid_waste Reaction mixture & rinses decontamination Decontamination reaction->decontamination Equipment & surfaces final_disposal Final Disposal (EH&S) solid_waste->final_disposal liquid_waste->final_disposal decontamination->solid_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.